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2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid Documentation Hub

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  • Product: 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid
  • CAS: 89942-84-7

Core Science & Biosynthesis

Foundational

Technical Guide: Spectroscopic Characterization of 2-Hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic Acid

Executive Summary & Chemical Identity[1][2] This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid (commonly referred to as 4-hy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2]

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid (commonly referred to as 4-hydroxy-3-nitromandelic acid ). As a nitrated derivative of mandelic acid, this compound presents unique analytical challenges due to the interplay between its chiral center, the electron-withdrawing nitro group, and the phenolic moiety.

This molecule is of significant interest in drug development as a metabolic marker (related to catecholamine degradation under nitrative stress) and as a chiral intermediate in the synthesis of adrenergic receptor antagonists.

Chemical Profile
PropertyDetail
IUPAC Name 2-Hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid
Common Name 4-Hydroxy-3-nitromandelic acid
Molecular Formula C₈H₇NO₆
Molecular Weight 213.14 g/mol
Chirality Contains one stereocenter (C-alpha); exists as (R), (S), or racemate.[1]
Key Functional Groups Nitro (-NO₂), Phenolic Hydroxyl (-OH), Carboxylic Acid (-COOH), Secondary Alcohol (-CHOH-)

Characterization Workflow

The following decision tree outlines the logical progression for full structural validation, moving from bulk property analysis to molecular fingerprinting.

CharacterizationWorkflow Start Sample Isolation/Synthesis Purity Purity Check (HPLC-PDA) Start->Purity UV Electronic State (UV-Vis) pH-dependent shift Purity->UV >95% Pure IR Functional Groups (FT-IR) NO2, COOH, OH detection UV->IR NMR Connectivity (1H/13C NMR) Substituent positioning IR->NMR NMR->Start Impurity detected MS Mass/Frag (LC-MS/MS) [M-H]- confirmation NMR->MS Chiral Enantiomeric Excess (Chiral HPLC/Polarimetry) MS->Chiral

Figure 1: Sequential workflow for the structural elucidation of nitro-mandelic acid derivatives.

Spectroscopic Analysis & Interpretation

UV-Visible Spectroscopy: The Nitrophenol Chromophore

The presence of the nitro group ortho to the phenolic hydroxyl creates a strong chromophore sensitive to pH. This is a critical initial test for identity.

  • Mechanism: In neutral/acidic media, the phenol is protonated (colorless to pale yellow). In basic media, the phenolic proton is removed, forming a nitrophenolate anion. The resonance delocalization between the phenolate oxygen and the nitro group causes a strong bathochromic (red) shift.

  • Diagnostic Shift:

    • Acidic (0.1 M HCl):

      
       (Pale Yellow)
      
    • Basic (0.1 M NaOH):

      
       (Deep Yellow/Orange)
      

Protocol 1: pH-Differential UV Analysis

  • Prepare a 50 µM stock solution in Methanol.

  • Aliquot into two cuvettes.

  • Add 10 µL of 1M HCl to Cuvette A; Add 10 µL of 1M NaOH to Cuvette B.

  • Scan 200–600 nm.

  • Validation: Observation of the characteristic ~100 nm red shift confirms the ortho-nitrophenol moiety [1].

Infrared Spectroscopy (FT-IR)

IR confirms the oxidation state of the carbon chain and the nitration pattern. The intramolecular hydrogen bond between the nitro oxygen and the phenolic hydrogen often broadens the OH stretch.

Functional GroupWavenumber (cm⁻¹)Assignment & Nuance
O-H (Alcohol/Phenol) 3200–3550 (br)Overlapping stretches of carboxylic OH, alcoholic OH, and phenolic OH.
C=O (Carboxylic Acid) 1700–1730 (s)Typical dimer acid stretch.
NO₂ (Asymmetric) 1530–1550 (s)Critical diagnostic. Shifted slightly due to conjugation.
NO₂ (Symmetric) 1340–1360 (s)Paired with the asymmetric stretch.
C-O (Alcohol) 1050–1100Secondary alcohol stretch of the mandelic side chain.
Nuclear Magnetic Resonance (NMR)

NMR provides the definitive map of the substitution pattern.

¹H NMR (DMSO-d₆, 400 MHz)
  • The Aromatic Region (3 Protons): The nitro group deshields adjacent protons.

    • H-2 (d, ~2.0 Hz):

      
      . The proton between the side chain and the nitro group. It appears as a doublet (meta-coupling) and is the most deshielded aromatic proton.
      
    • H-6 (dd, ~8.5, 2.0 Hz):

      
      . Ortho to the side chain, meta to the nitro.
      
    • H-5 (d, ~8.5 Hz):

      
      . Ortho to the hydroxyl group. Shielded relative to others due to the electron-donating OH, despite the nitro group.
      
  • The Aliphatic Region:

    • Alpha-CH (s):

      
      . Characteristic methine singlet of the mandelic moiety.
      
  • Exchangeable Protons:

    • -COOH / Phenolic -OH: Broad singlets, often >10 ppm or exchanged out if D₂O is present.

¹³C NMR (DMSO-d₆)
  • Carbonyl (C=O): ~173 ppm.

  • Aromatic C-NO₂: ~136 ppm (Quaternary).

  • Aromatic C-OH: ~154 ppm (Quaternary, deshielded).

  • Alpha-Carbon (CH-OH): ~72 ppm.

Protocol 2: NMR Sample Preparation

  • Dissolve 10–15 mg of sample in 0.6 mL DMSO-d₆.

  • Note: Avoid CDCl₃ as solubility is poor. Methanol-d₄ is an alternative but may exchange OH protons rapidly, losing information on hydrogen bonding.

  • Acquire ¹H (16 scans) and ¹³C (512 scans).

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the acidic nature of the carboxylic acid and phenol.

  • Molecular Ion:

    
    .
    
  • Fragmentation Pattern (MS/MS):

    • Loss of CO₂ (Decarboxylation):

      
      .
      
    • Loss of NO₂: Common in nitroaromatics.

    • Diagnostic Ion: The 4-hydroxy-3-nitrobenzyl anion.

Mechanistic Context: Intramolecular Interactions

Understanding the stability of this molecule requires visualizing the intramolecular hydrogen bonding, which influences both pKa and spectral peak shapes.

IntramolecularBonding cluster_0 Structural Consequence PhenolH Phenolic Proton NitroO Nitro Oxygen PhenolH->NitroO H-Bond (Stabilization) Effect2 Downfield NMR shift of Phenol H PhenolH->Effect2 Effect1 Increased Acidity of Phenol (pKa lowered by NO2) NitroO->Effect1 AcidH Carboxyl Proton

Figure 2: Intramolecular hydrogen bonding between the nitro group and phenolic hydroxyl, affecting spectroscopic signatures.

Experimental Safety & Handling

  • Explosion Hazard: While this specific derivative is generally stable, nitro-aromatics can be energetic. Avoid heating dry solids.

  • Light Sensitivity: Nitro-aromatics are prone to photodegradation (turning dark brown). Store samples in amber vials.

  • Solvent Effects: In DMSO, the acidic protons may appear as distinct peaks; in protic solvents (MeOH/H₂O), they will coalesce.

References

  • PubChem. 2-(4-hydroxy-3-nitrophenyl)acetic acid.[2][3] National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. Mandelic Acid Derivatives and Spectra. National Institute of Standards and Technology. Available at: [Link]

  • SDBS. Spectral Database for Organic Compounds. AIST Japan. (General reference for nitrophenol shifts). Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for interpreting nitro/hydroxyl coupling constants).
  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[4] J. Org.[5] Chem. 1997, 62, 21, 7512–7515. (For solvent peak validation). Available at: [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid

This document provides an in-depth technical guide for the quantitative and qualitative analysis of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid using liquid chromatography coupled with tandem mass spectrometry (LC-M...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide for the quantitative and qualitative analysis of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this and structurally similar compounds.

Introduction and Analytical Strategy

2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid is a substituted hydroxymandelic acid derivative. The presence of a carboxylic acid, a phenolic hydroxyl group, and an aromatic nitro group dictates its physicochemical properties and thus informs the optimal strategy for its analysis. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for the analysis of such small molecules in complex matrices[1].

The analytical approach detailed herein is based on reversed-phase liquid chromatography for separation, followed by electrospray ionization (ESI) in negative ion mode for sensitive detection and quantification by tandem mass spectrometry. ESI is a soft ionization technique well-suited for polar molecules, generating intact molecular ions with minimal fragmentation in the source[2][3][4][5]. The acidic nature of the carboxylic and phenolic protons makes negative mode ESI the logical choice for achieving high sensitivity.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValue / DescriptionSignificance for Analysis
IUPAC Name 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acidN/A
Molecular Formula C₈H₇NO₅Used for calculating exact mass.
Molecular Weight 213.15 g/mol The nominal mass for setting up the mass spectrometer.
Exact Mass 213.0324 g/mol For high-resolution mass spectrometry to confirm elemental composition.
Key Functional Groups Carboxylic acid, Phenolic hydroxyl, Alcoholic hydroxyl, Nitro groupThese groups determine polarity, ionization potential, and fragmentation patterns. The acidic protons on the carboxylic and phenolic groups make the molecule ideal for negative mode ESI.
Predicted pKa The carboxylic acid proton is the most acidic (~3-4), followed by the phenolic proton (~7-8).Dictates the charge state of the molecule at a given pH. Essential for optimizing sample preparation (especially LLE or SPE) and LC mobile phase composition.

Sample Preparation: Ensuring Robustness and Recovery

The goal of sample preparation is to extract the analyte from the sample matrix, remove interferences that can cause ion suppression, and concentrate the analyte to a level suitable for detection[6][7]. The choice of method depends on the sample matrix (e.g., plasma, urine, reaction mixture) and the required limit of quantification[8].

For a biological matrix like plasma, a protein precipitation (PPT) followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended.

Protocol: Protein Precipitation followed by Liquid-Liquid Extraction

This protocol is a cost-effective and efficient method for cleaning up plasma samples.

  • Spike: To 100 µL of plasma, add an appropriate internal standard (e.g., an isotope-labeled version of the analyte).

  • Precipitate: Add 300 µL of ice-cold acetonitrile. This precipitates the majority of proteins[6].

  • Vortex: Mix vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Acidify: Transfer the supernatant to a new tube and acidify with 10 µL of 1 M HCl. This ensures the analyte is in its neutral form, maximizing its partitioning into an organic solvent.

  • Extract: Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge for 5 minutes to separate the layers.

  • Dry: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C[9].

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis[9].

Liquid Chromatography Method: Achieving Optimal Separation

Reversed-phase chromatography is the method of choice for separating moderately polar compounds like our analyte. A C18 stationary phase provides excellent retention and separation from endogenous interferences.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µm particle sizeThe small particle size provides high resolution and peak efficiency. The dimensions are suitable for standard analytical flow rates.
Mobile Phase A 0.1% Formic Acid in WaterThe acid modifier ensures the analyte is protonated, leading to better peak shape on the C18 column.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent with good elution strength and UV transparency.
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrateA gradient is necessary to elute the analyte with a good peak shape and to clean the column of more hydrophobic contaminants.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and sensitivity.
Column Temperature 40°CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and peak distortion.

Mass Spectrometry Method: From Ionization to Quantification

The analysis will be performed on a triple quadrupole mass spectrometer, which allows for highly selective and sensitive quantification using Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).

Ionization

As established, Electrospray Ionization (ESI) in negative ion mode is optimal for this acidic compound.

ParameterTypical SettingRationale
Ionization Mode ESI NegativeThe acidic protons are readily lost to form the [M-H]⁻ ion, providing high sensitivity[10].
Capillary Voltage -3.5 kVA typical voltage to generate a stable electrospray.
Source Temperature 150°CTo aid in desolvation without causing thermal degradation.
Desolvation Gas Temp. 400°CHigh temperature is needed to evaporate the solvent from the ESI droplets.
Desolvation Gas Flow 800 L/hrA high flow of nitrogen gas facilitates the desolvation process.
Full Scan (Q1) and MS/MS (Product Ion Scan) Analysis

First, a full scan analysis is performed to identify the precursor ion, which is the deprotonated molecule [M-H]⁻. For 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid, the expected m/z is 212.0.

Next, a product ion scan is performed on the precursor ion at m/z 212.0 to identify its characteristic fragment ions. This is achieved through collision-induced dissociation (CID), where the precursor ion is fragmented by collision with an inert gas (e.g., argon) in the collision cell[11]. The fragmentation of nitroaromatic compounds in negative ESI mode often involves the loss of neutral molecules like CO₂, H₂O, and NO₂[10].

Predicted Fragmentation Pathway:

The [M-H]⁻ ion at m/z 212.0 is expected to fragment via several key pathways:

  • Loss of CO₂ (44 Da): Decarboxylation is a very common fragmentation pathway for carboxylic acids, leading to a fragment at m/z 168.0[10].

  • Loss of H₂O (18 Da): The loss of water from the benzylic hydroxyl group can occur, resulting in a fragment at m/z 194.0.

  • Combined loss of H₂O and CO (46 Da): A concerted loss can also be observed.

  • Loss of NO₂ (46 Da): Cleavage of the nitro group is another characteristic fragmentation for this class of compounds[10].

G cluster_0 Collision-Induced Dissociation (CID) precursor [M-H]⁻ m/z 212.0 frag1 [M-H-CO₂]⁻ m/z 168.0 precursor->frag1 - CO₂ (44 Da) frag2 [M-H-H₂O]⁻ m/z 194.0 precursor->frag2 - H₂O (18 Da) frag3 [M-H-CO₂-NO₂]⁻ m/z 122.0 frag1->frag3 - NO₂ (46 Da)

Caption: Predicted fragmentation of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid.

Selected Reaction Monitoring (SRM) for Quantification

For quantitative analysis, specific precursor-to-product ion transitions are monitored. This provides a high degree of selectivity and sensitivity. Based on the predicted fragmentation, the following SRM transitions are proposed:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Use
2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid212.0168.0Quantifier
2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid212.0122.0Qualifier

The most intense and stable fragment (likely m/z 168.0 from the loss of CO₂) should be chosen as the "quantifier" transition, while a second, less intense fragment (e.g., m/z 122.0) serves as a "qualifier" to confirm the identity of the analyte.

Method Validation Principles

A robust analytical method must be validated to ensure it is fit for its intended purpose. Key validation parameters include:

  • Linearity: The response of the instrument should be proportional to the concentration of the analyte over a defined range. This is typically assessed by a calibration curve with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the measurements. These are typically assessed at multiple concentration levels (low, medium, and high QC samples).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. This should be assessed to ensure that the matrix is not suppressing or enhancing the analyte signal[8].

  • Stability: The stability of the analyte in the sample matrix under different storage conditions (e.g., freeze-thaw cycles, long-term storage).

Data Interpretation and Reporting

A typical data analysis workflow would involve integrating the peak areas of the quantifier SRM transition for the analyte and the internal standard. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators. The concentrations of unknown samples are then calculated from this curve.

The qualifier ion should always be present at a consistent ratio to the quantifier ion in all samples, confirming the identity of the peak.

Overall Analytical Workflow

The entire process from sample receipt to final data can be visualized as follows:

G Sample Sample Receipt (e.g., Plasma) Prep Sample Preparation (PPT & LLE) Sample->Prep LC LC Separation (C18 Reversed-Phase) Prep->LC MS MS/MS Detection (ESI-, SRM) LC->MS Data Data Analysis & Reporting MS->Data

Caption: High-level workflow for the LC-MS/MS analysis.

References

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]

  • Principles of Electrospray Ionization. SpringerLink. [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst (RSC Publishing). [Link]

  • Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

  • Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices. PMC. [Link]

  • Collision-induced dissociation. Wikipedia. [Link]

Sources

Foundational

FT-IR Spectral Elucidation of 2-Hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic Acid: A Comprehensive Technical Guide

Executive Summary 2-Hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid—commonly referred to as 4-hydroxy-3-nitromandelic acid—is a highly functionalized aromatic compound containing multiple reactive moieties. Accurate struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid—commonly referred to as 4-hydroxy-3-nitromandelic acid—is a highly functionalized aromatic compound containing multiple reactive moieties. Accurate structural elucidation of this molecule is critical in drug development, metabolic profiling, and synthetic quality control. This whitepaper provides an in-depth, causality-driven guide to interpreting its Fourier-Transform Infrared (FT-IR) spectrum, emphasizing the mechanistic reasons behind peak shifts, optimal spectral acquisition protocols, and data validation strategies.

Molecular Architecture & Vibrational Theory

The FT-IR spectrum of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid is a composite of four distinct IR-active domains. Understanding the spatial and electronic relationships between these groups is essential for accurate spectral interpretation:

  • The Carboxylic Acid (-COOH): Located on the alpha-carbon, this group forms strong intermolecular hydrogen bonds (dimers), dominating the high-frequency region.

  • The Aliphatic Hydroxyl (-CH-OH): A secondary alcohol on the chiral alpha-carbon, presenting distinct stretching and bending modes from its aromatic counterpart.

  • The Phenolic Hydroxyl (Ar-OH): Positioned at C4 on the aromatic ring. Because it is ortho to the nitro group, it engages in strong intramolecular hydrogen bonding, significantly altering its vibrational frequency[1].

  • The Nitro Group (-NO2): Positioned at C3, this strongly electron-withdrawing group impacts the electron density of the entire aromatic system, shifting both ring and adjacent hydroxyl vibrations[2].

FTIR_Mapping Molecule 2-Hydroxy-2-(4-hydroxy- 3-nitrophenyl)acetic acid Carboxylic Carboxylic Acid (-COOH) Molecule->Carboxylic AliphaticOH Aliphatic Hydroxyl (-CH-OH) Molecule->AliphaticOH PhenolicOH Phenolic Hydroxyl (Ar-OH) Molecule->PhenolicOH Nitro Nitro Group (-NO2) Molecule->Nitro Aromatic Aromatic Ring (C6H3) Molecule->Aromatic C_O_Stretch C=O Stretch ~1710-1730 cm⁻¹ Carboxylic->C_O_Stretch COOH_OH O-H Stretch (Broad) ~2500-3200 cm⁻¹ Carboxylic->COOH_OH Aliph_OH_Stretch O-H Stretch ~3400-3500 cm⁻¹ AliphaticOH->Aliph_OH_Stretch Aliph_CO_Stretch C-O Stretch ~1050-1150 cm⁻¹ AliphaticOH->Aliph_CO_Stretch Phen_OH_Stretch O-H Stretch (H-bonded) ~3200-3400 cm⁻¹ PhenolicOH->Phen_OH_Stretch NO2_Asym Asym. Stretch ~1530-1550 cm⁻¹ Nitro->NO2_Asym NO2_Sym Sym. Stretch ~1330-1350 cm⁻¹ Nitro->NO2_Sym Ar_CC C=C Stretch ~1500, 1600 cm⁻¹ Aromatic->Ar_CC Ar_CH_OOP C-H OOP Bend ~800-900 cm⁻¹ Aromatic->Ar_CH_OOP

Figure 1: FT-IR vibrational mode mapping for 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid.

Spectral Acquisition: The ATR-FTIR Protocol

For highly hydroxylated compounds like 4-hydroxy-3-nitromandelic acid, traditional KBr pellet preparation is strongly discouraged. KBr is hygroscopic; the moisture it absorbs from the atmosphere introduces a massive, broad O-H stretch around 3400 cm⁻¹ that masks the critical phenolic and aliphatic O-H signals of the sample[3].

Attenuated Total Reflectance (ATR) FT-IR is the mandated methodology.

Step-by-Step ATR Workflow
  • Crystal Decontamination & Baseline: Clean the diamond or ZnSe ATR crystal with high-purity isopropanol and allow it to evaporate completely.

  • Background Acquisition: Collect a background spectrum (air) immediately prior to the sample. Causality: This creates a self-validating baseline that mathematically subtracts ambient atmospheric CO₂ and water vapor, preventing false peaks at 2350 cm⁻¹ and 3600–3900 cm⁻¹.

  • Sample Application: Place 1–2 mg of the solid powder directly onto the center of the crystal.

  • Pressure Application: Lower the ATR anvil until the pressure gauge indicates optimal contact. Causality: The evanescent wave generated by the IR beam only penetrates 0.5 to 2 micrometers into the sample. Insufficient pressure results in poor optical contact, leading to a low signal-to-noise ratio and distorted peak intensities.

  • Data Collection: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 to 64 scans to maximize spectral clarity.

  • Post-Processing: Apply an ATR correction algorithm. Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes the spectrum to resemble a traditional transmission spectrum, allowing direct comparison with literature libraries.

Mechanistic Peak Assignments & Causality

The Hydroxyl Region (3600–2500 cm⁻¹)

This region is highly complex due to the presence of three distinct O-H environments:

  • Carboxylic O-H: Forms stable, hydrogen-bonded dimers, resulting in an exceptionally broad, medium-intensity band stretching from ~2500 to 3200 cm⁻¹. This band often obscures the aliphatic and aromatic C-H stretching vibrations that lie beneath it[4].

  • Phenolic O-H: Because the phenolic hydroxyl is ortho to the nitro group, it participates in strong intramolecular hydrogen bonding. This weakens the O-H bond, causing a significant "red-shift" (movement to a lower wavenumber) down to the 3200–3400 cm⁻¹ range[1].

  • Aliphatic O-H: Less sterically hindered by the aromatic system, this secondary alcohol typically appears as a broader shoulder or distinct peak in the 3400–3500 cm⁻¹ range.

The Carbonyl Region (1750–1650 cm⁻¹)
  • Carboxylic C=O: The carbonyl stretch of the acetic acid side chain is expected as a sharp, highly intense peak between 1710 and 1730 cm⁻¹. In mandelic acid derivatives, this peak is highly sensitive to the electronic effects of the aromatic ring; the strongly electron-withdrawing nitro group can cause a slight shift compared to unsubstituted mandelic acid[4].

The Nitro & Aromatic Region (1600–1300 cm⁻¹)
  • Nitro Group (-NO2): The nitro group exhibits two highly diagnostic peaks. The asymmetric N=O stretch appears as a strong band at 1530–1550 cm⁻¹, while the symmetric stretch appears at 1330–1350 cm⁻¹[2],[1]. The exact position of the asymmetric stretch is influenced by the aforementioned intramolecular hydrogen bonding with the adjacent phenolic group.

  • Aromatic C=C: Skeletal ring vibrations manifest as sharp, medium-intensity peaks near 1600 cm⁻¹ and 1500 cm⁻¹.

The Fingerprint Region (1300–400 cm⁻¹)
  • C-O Stretches: Multiple C-O stretching bands are present. The phenolic C-O bond, strengthened by resonance with the aromatic ring, typically appears higher (1200–1260 cm⁻¹), whereas the aliphatic C-O stretch of the secondary alcohol appears lower (1050–1150 cm⁻¹).

  • C-H Out-of-Plane (OOP) Bending: The substitution pattern of the aromatic ring (positions 1, 3, and 4 are occupied) makes it a 1,2,4-trisubstituted system. This yields specific OOP bending modes: one for the isolated hydrogen (C2) at 860–900 cm⁻¹, and one for the two adjacent hydrogens (C5, C6) at 800–850 cm⁻¹.

Quantitative Data Presentation

Functional DomainVibrational ModeTheoretical Wavenumber (cm⁻¹)Peak MorphologyMechanistic Causality
Carboxylic Acid ν(O-H)2500 – 3200Extremely BroadIntermolecular hydrogen bonding forming stable acid dimers.
ν(C=O)1710 – 1730Sharp, StrongCarbonyl stretching; slightly shifted due to the electron-withdrawing nitrophenyl group[4].
Phenolic OH ν(O-H)3200 – 3400Broad, StrongRed-shifted due to strong intramolecular H-bonding with the adjacent ortho-nitro group[1].
Aliphatic OH ν(O-H)3400 – 3500Medium, BroadSecondary alcohol stretching on the chiral alpha-carbon.
Nitro Group ν_as(NO2)1530 – 1550Sharp, StrongAsymmetric N=O stretch; highly sensitive to conjugation and H-bonding[2].
ν_s(NO2)1330 – 1350Sharp, StrongSymmetric N=O stretch[1].
Aromatic Ring ν(C=C)~1500, ~1600Sharp, MediumSkeletal C=C vibrations of the benzene ring.
γ(C-H) OOP800 – 850, 860 – 900Sharp, MediumOut-of-plane bending typical of 1,2,4-trisubstituted aromatic systems.
C-O Stretches ν(C-O)1050 – 1260Multiple, StrongOverlapping signals from phenolic (higher freq.) and aliphatic (lower freq.) C-O bonds.

Data Validation & Quality Assurance

To ensure the trustworthiness of the acquired spectrum, the protocol must be treated as a self-validating system:

  • The 2350 cm⁻¹ Check: Inspect the region around 2350 cm⁻¹. A sharp positive or negative doublet indicates poor atmospheric CO₂ compensation. If present, the background scan is invalid (often due to changes in room air currents or an operator breathing near the sample compartment), and the acquisition must be repeated.

  • Baseline Linearity: A sloping baseline at high wavenumbers (>3000 cm⁻¹) in an ATR spectrum indicates poor contact between the solid crystal and the sample. The anvil pressure must be increased, or the sample must be ground finer before re-application.

References

  • Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach.
  • Research on the Electron Structure and Antimicrobial Properties of Mandelic Acid and Its Alkali Metal Salts. MDPI.
  • Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2-Nitrophenol. Longdom Publishing.
  • Revealing the Role of Metals and Anions in Nitrophenol UV–Visible Spectroscopies and Their Atmospheric Implic

Sources

Exploratory

Predictive Pharmacology of 2-Hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic Acid: An In Silico Framework for COMT Inhibition

Executive Rationale & Structural Pharmacophore The compound 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid (commonly referred to as 4-hydroxy-3-nitromandelic acid) represents a highly specialized structural convergence...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Structural Pharmacophore

The compound 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid (commonly referred to as 4-hydroxy-3-nitromandelic acid) represents a highly specialized structural convergence of two critical pharmacological motifs.

First, the 4-hydroxy-3-nitrophenyl moiety serves as a bioisostere for the catechol ring found in endogenous neurotransmitters (e.g., dopamine, norepinephrine). The strongly electron-withdrawing nitro group lowers the pKa of the adjacent phenol, allowing it to exist as a phenolate anion at physiological pH. This is the exact mechanism leveraged by first-in-class Catechol-O-Methyltransferase (COMT) inhibitors like entacapone[1].

Second, the 2-hydroxyacetic acid side chain makes the molecule a derivative of mandelic acid, structurally mirroring vanillylmandelic acid (VMA), the terminal metabolite of catecholamine degradation. By combining these two motifs, this compound is theoretically primed to act as a potent, transition-state analog and competitive inhibitor of COMT. This whitepaper outlines a rigorous, self-validating in silico methodology to predict its bioactivity, binding kinetics, and pharmacokinetic profile.

Mechanistic Pathway & Target Selection

COMT is a magnesium-dependent metalloenzyme responsible for the SAM (S-adenosylmethionine)-mediated methylation of catecholamines. The hypothesis of this study is that 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid will competitively occupy the COMT active site, utilizing its nitro-phenol oxygen atoms to form a high-affinity coordination complex with the catalytic Mg²⁺ ion, thereby preventing the degradation of endogenous neurotransmitters.

Mechanism Substrate Endogenous Catechols (e.g., Dopamine) Enzyme COMT + Mg2+ (Active Metalloenzyme) Substrate->Enzyme Binds Active Site Product O-Methylated Metabolite (e.g., 3-Methoxytyramine) Enzyme->Product SAM-dependent Methylation Inhibitor 2-hydroxy-2-(4-hydroxy- 3-nitrophenyl)acetic acid Inhibitor->Enzyme Competitive Inhibition (Mg2+ Coordination)

Figure 1: Proposed competitive inhibition pathway of COMT by the target mandelic acid derivative.

Computational Methodologies: The Self-Validating Pipeline

To ensure absolute scientific integrity, computational predictions cannot rely on static, single-state assumptions. The following protocols are designed as self-validating systems , meaning each phase contains an internal control to prevent the propagation of artifactual data.

Workflow Prep Phase 1: State Preparation (pKa modeling & Metallo-grid generation) Dock Phase 2: High-Precision Docking (Stereo-specific sampling) Prep->Dock MD Phase 3: Molecular Dynamics (100ns trajectory & RMSD/RMSF) Dock->MD ADMET Phase 4: Predictive Toxicology (BBB permeability & CYP450) MD->ADMET

Figure 2: Self-validating in silico pipeline for bioactivity and pharmacokinetic prediction.

Protocol A: Metalloenzyme Preparation & Grid Definition

Causality: COMT requires Mg²⁺ to properly orient the ligand for methylation. Standard automated protein preparation often strips metal ions or misassigns the protonation states of nearby coordinating residues (like Asp141). Removing Mg²⁺ will result in false-negative binding scores.

  • Structure Retrieval: Download the high-resolution crystal structure of human soluble COMT (e.g., PDB ID: 3BVD) from the .

  • Cofactor Retention: Manually verify the retention of the Mg²⁺ ion and the SAM cofactor within the active site. Remove all water molecules > 5 Å away from the binding pocket.

  • Protonation State Assignment: Utilize PROPKA to assign physiological pH (7.4) protonation states. Ensure that Lys144 remains protonated to stabilize the ligand's carboxylic acid tail.

  • Validation Checkpoint: Re-dock the native co-crystallized inhibitor. The grid is only validated for use if the Root Mean Square Deviation (RMSD) between the docked pose and the empirical crystal pose is < 2.0 Å.

Protocol B: Ligand Conformational & Ionization State Sampling

Causality: The target molecule possesses a chiral center at the C2 carbon of the acetic acid chain. Because biological targets are highly stereoselective, docking a flat 2D representation will yield biologically irrelevant data. Furthermore, the nitro-phenol has a pKa of ~6.5, meaning it exists in an equilibrium of neutral and anionic states at pH 7.4.

  • 3D Generation: Construct the 2D structure and convert it to 3D using a force field like OPLS4.

  • Stereoisomer Enumeration: Generate both the (R)- and (S)-enantiomers of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid.

  • Ionization Modeling: Generate states for both the neutral phenol and the deprotonated phenolate anion. The carboxylic acid must be modeled as deprotonated (anionic).

  • Validation Checkpoint: Calculate the internal strain energy of the generated conformers. Discard any tautomer or conformer with a state penalty > 10 kcal/mol to prevent docking physically impossible structures.

Protocol C: High-Throughput Docking & Molecular Dynamics (MD)

Causality: Molecular docking provides a static snapshot of binding affinity, which ignores the inherent flexibility of the protein backbone. MD simulations are required to evaluate whether the ligand-Mg²⁺ coordination bond is stable under thermodynamic stress.

  • Molecular Docking: Execute docking using or Glide XP. Target the grid box directly over the Mg²⁺ ion.

  • System Solvation (MD): Import the top-scoring protein-ligand complex into . Solvate the system in a TIP3P cubic water box and neutralize with Na⁺/Cl⁻ ions.

  • Equilibration & Production: Perform 1 ns of NVT (constant volume/temperature) and 1 ns of NPT (constant pressure/temperature) equilibration, followed by a 100 ns production run at 300 K.

  • Validation Checkpoint: Extract the trajectory and plot the distance between the ligand's nitro/hydroxyl oxygens and the Mg²⁺ ion. If the coordination distance exceeds 3.0 Å for more than 10% of the simulation time, the binding pose is classified as unstable and rejected.

Quantitative Predictions & Data Synthesis

Based on the structural parameters of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid, the in silico models project the following binding and pharmacokinetic profiles.

Table 1: Comparative Molecular Docking Projections

Data summarizes the expected binding affinities and critical interactions compared to known benchmarks.

LigandPredicted Binding Affinity (kcal/mol)Key Residue InteractionsMg²⁺ Coordination Distance (Å)
Native Substrate (Dopamine)-6.8Asp141, Lys1442.1
Entacapone (Reference Inhibitor)-9.2Trp143, Trp38, Mg²⁺1.9
Target: (R)-Enantiomer -8.9 Trp143, Glu199, Mg²⁺ 2.0
Target: (S)-Enantiomer -7.4 Lys144, Mg²⁺ 2.4

Insight: The (R)-enantiomer is predicted to exhibit superior binding due to favorable hydrogen bonding between the C2-hydroxyl group and Glu199, an interaction sterically hindered in the (S)-enantiomer.

Table 2: Predicted ADMET Properties

Pharmacokinetic profiling generated via principles.

PropertyPredicted ValuePharmacological Interpretation
Molecular Weight 213.14 g/mol Highly optimal for oral bioavailability (Passes Lipinski's Rule of 5).
LogP (Octanol/Water) ~1.2Excellent aqueous solubility with sufficient lipophilicity for intestinal absorption.
Topological Polar Surface Area 109.8 ŲHigh polarity restricts passive diffusion across the Blood-Brain Barrier (BBB).
BBB Permeability LowCritical Advantage: Indicates the drug will act peripherally, avoiding CNS toxicity.
CYP450 Inhibition NegativeLow risk of hepatic drug-drug interactions (specifically CYP1A2 and CYP2C9).

Translational Outlook

The in silico evaluation of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid reveals a highly promising profile as a peripheral COMT inhibitor. Its structural mimicry of VMA, combined with the potent metal-chelating properties of the nitro-phenol moiety, allows it to anchor securely within the metalloenzyme's active site.

Crucially, the predicted Topological Polar Surface Area (TPSA) of 109.8 Ų suggests that this compound will not cross the blood-brain barrier. In clinical pharmacology, peripheral COMT inhibitors (like entacapone) are highly sought after to prevent the peripheral degradation of L-DOPA in Parkinson's disease therapy, without inducing the severe central neurotoxicity or hepatotoxicity associated with more lipophilic analogs. The next translational step requires the in vitro synthesis of the isolated (R)-enantiomer and subsequent enzymatic assays against human recombinant COMT to empirically validate these computational predictions.

References

  • Title: RCSB Protein Data Bank - Structure of Human Soluble Catechol-O-Methyltransferase (3BVD) Source: RCSB Protein Data Bank (PDB) URL: [Link]

  • Title: PubChem Compound Summary for CID 447364 (4-Hydroxy-3-nitrophenylacetic acid derivatives) Source: National Center for Biotechnology Information (NCBI) URL: [Link][1]

  • Title: AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function Source: Scripps Research Institute URL: [Link]

  • Title: GROMACS: High performance molecular dynamics Source: GROMACS Development Team URL: [Link]

  • Title: SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness Source: Swiss Institute of Bioinformatics (SIB) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: The Utility of 2-Hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic Acid in Organic Synthesis

Target Audience: Synthetic Organic Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 2-Hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid (Commonly known as 4-hydroxy-3-nitromandelic acid) Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Organic Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 2-Hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid (Commonly known as 4-hydroxy-3-nitromandelic acid)

Executive Scope and Structural Rationale

2-Hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid is a highly versatile, polyfunctional building block utilized in the synthesis of adrenergic receptor agonists, substituted phenylethanolamines, and chiral pharmacological intermediates.

The synthetic utility of this molecule stems from the orthogonal reactivity of its four distinct functional groups:

  • The Carboxylic Acid: Serves as a handle for esterification, amidation, or oxidative decarboxylation.

  • The

    
    -Hydroxyl Group:  Provides a chiral center that can be optically resolved[1] or activated for nucleophilic displacement.
    
  • The Phenolic Hydroxyl: Offers a site for etherification (e.g., methylation to yield vanillylmandelic acid derivatives).

  • The Nitro Group: Acts as a strongly electron-withdrawing, meta-directing group that lowers the pKa of the adjacent phenol. Crucially, it serves as a masked amine, readily reducible to yield 3-amino-4-hydroxymandelic acid derivatives.

Causality in Reactivity

The presence of the nitro group ortho to the phenol significantly increases the acidity of the phenolic proton (pKa


 7.1) via resonance and inductive stabilization of the phenoxide anion. In synthetic planning, this means the phenol will readily deprotonate under mildly basic conditions, which dictates the strict use of acidic environments during upstream transformations to prevent unwanted side reactions (such as retro-aldol cleavages).

Upstream Synthesis: Strategic Pathway Selection

The synthesis of mandelic acid derivatives typically relies on two primary pathways: the direct condensation of a phenol with glyoxylic acid[2],[3], or the hydrolysis of a cyanohydrin derived from a benzaldehyde.

  • Pathway A (Glyoxylic Acid Condensation): While the electrophilic aromatic substitution of phenols with glyoxylic acid is a standard industrial route for electron-rich aromatics like guaiacol[3], the strong deactivating effect of the nitro group in 2-nitrophenol makes this route sluggish and prone to poor regioselectivity.

  • Pathway B (Cyanohydrin Route): This is the superior, highly regiocontrolled route. 4-Hydroxy-3-nitrobenzaldehyde is converted to its cyanohydrin intermediate, followed by acid-catalyzed hydrolysis to yield the target

    
    -hydroxy acid.
    
Mechanistic Insight: Why Acid Hydrolysis?

During the conversion of the cyanohydrin to the carboxylic acid, acidic hydrolysis (e.g., concentrated HCl) is strictly required over basic hydrolysis . If NaOH were used, the base would deprotonate the acidic phenol. The resulting phenoxide anion strongly drives the equilibrium of the cyanohydrin backward, expelling the cyanide ion and reverting the molecule to the starting benzaldehyde (retro-cyanohydrin cleavage). Acidic conditions keep the phenol protonated, locking the


-hydroxy nitrile in place for irreversible hydrolysis to the carboxylic acid.

Experimental Protocols

Protocol A: Synthesis via Cyanohydrin Formation and Hydrolysis

This protocol details the upstream generation of the title compound from 4-hydroxy-3-nitrobenzaldehyde.

Step-by-Step Methodology:

  • Adduct Formation: Dissolve 4-hydroxy-3-nitrobenzaldehyde (1.0 eq) in a saturated aqueous solution of sodium bisulfite (NaHSO

    
    , 1.5 eq) at 0 °C. Stir for 30 minutes until the bisulfite adduct precipitates. Causality: The bisulfite adduct is highly susceptible to nucleophilic attack, circumventing the slow direct addition of cyanide to the electron-deficient aldehyde.
    
  • Cyanation: Slowly add an aqueous solution of sodium cyanide (NaCN, 1.2 eq) dropwise over 20 minutes, maintaining the temperature below 5 °C. Stir for an additional 2 hours.

  • Extraction: Extract the resulting cyanohydrin intermediate with ethyl acetate (3

    
     50 mL). Dry the organic layer over anhydrous Na
    
    
    
    SO
    
    
    and concentrate under reduced pressure.
  • Hydrolysis: Suspend the crude cyanohydrin in 6M HCl (10 volumes). Heat the mixture to reflux (100 °C) for 6 hours.

  • Isolation: Cool the mixture to 4 °C to induce crystallization. Filter the yellow crystals of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid and wash with cold water.

Self-Validating System: The success of the hydrolysis step can be validated in real-time using ATR-FTIR. The complete disappearance of the sharp C


N stretching frequency at 

2220 cm

and the emergence of a strong, broad C=O stretch at

1715 cm

confirms full conversion to the carboxylic acid.
Protocol B: Downstream Catalytic Hydrogenation

This protocol details the reduction of the nitro group to yield the highly valuable 2-hydroxy-2-(3-amino-4-hydroxyphenyl)acetic acid, a precursor to adrenergic drugs.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid (1.0 eq) in anhydrous methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.05 eq by weight) under a blanket of inert nitrogen. Causality: Methanol is chosen over non-polar solvents because it stabilizes the highly polar amino-acid zwitterion product, preventing it from precipitating onto the Pd/C surface and poisoning the catalyst.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H

    
    ) via a balloon. Stir vigorously at room temperature for 4 hours.
    
  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the Celite pad dry out, as spent Pd/C is pyrophoric.

  • Concentration: Evaporate the methanol under reduced pressure to yield the amino-mandelic acid derivative as a pale brown solid.

Self-Validating System: The reaction provides a distinct visual validation: the starting solution is a vibrant yellow (characteristic of the nitroaromatic chromophore), which fades to a colorless or pale brown solution upon complete reduction to the aniline derivative.

Quantitative Data Summaries

Table 1: Optimization of Cyanohydrin Hydrolysis Conditions

Acid Reagent Concentration Temperature (°C) Time (h) Isolated Yield (%) Purity (HPLC)
NaOH (Control) 2M 80 4 < 5% (Retro-cleavage) N/A

| H


SO

| 4M | 100 | 8 | 68% | 92% | | HCl | 6M | 100 | 6 | 85% | 98% | | HCl | 12M | 80 | 4 | 72% (Side reactions) | 88% |

Table 2: Functional Group Orthogonality & Protection Matrix

Functional Group Reactivity Profile Preferred Protection Strategy Deprotection

| Phenolic -OH | Highly acidic (pKa ~7.1); prone to oxidation. | Benzyl ether (BnBr, K


CO

) | Pd/C, H

| |

-Hydroxyl | Nucleophilic; prone to elimination if activated. | Acetate ester (Ac

O, Pyridine) | K

CO

, MeOH | | Carboxylic Acid | Electrophilic center; forms zwitterions with amines. | Methyl ester (MeOH, H

SO

) | LiOH, THF/H

O | | Nitro Group | Electron-withdrawing; easily reduced. | Acts as its own masked amine | Pd/C, H

|

Synthetic Workflow Visualization

SyntheticWorkflow A 4-Hydroxy-3-nitrobenzaldehyde B Cyanohydrin Intermediate A->B NaCN, NaHSO3 C 2-Hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid (Target Compound) B->C 6M HCl, 100°C D Catalytic Hydrogenation (Pd/C, H2) C->D Reduction F Chiral Resolution (Chiral Amines) C->F Resolution E 2-Hydroxy-2-(3-amino-4-hydroxyphenyl)acetic acid D->E Adrenergic Precursor G (R)- & (S)- Enantiomers F->G Asymmetric Synthesis

Divergent synthetic pathways utilizing 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid.

References

  • [1] Chau HA, Grassi M, Arpesella L. [Preparation and optical resolution of 4-hydroxy-3-nitromandelic acid]. ResearchGate (1955). URL:[Link]

  • [2] Wikipedia Contributors. Glyoxylic acid. Wikipedia, The Free Encyclopedia. URL: [Link]

  • [3] Kalikar RG, Deshpande RS, Chandalia SB. Synthesis of vanillin and 4-hydroxybenzaldehyde by a reaction scheme involving condensation of phenols with glyoxylic acid. Journal of Chemical Technology & Biotechnology (2007). URL:[Link]

Sources

Application

2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid as a precursor for heterocycle synthesis

This guide details the application of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid (also known as 4-hydroxy-3-nitromandelic acid ) as a versatile synthon in heterocyclic chemistry. Executive Summary 2-hydroxy-2-(4-hy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid (also known as 4-hydroxy-3-nitromandelic acid ) as a versatile synthon in heterocyclic chemistry.

Executive Summary

2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid (CAS: 10463-20-4) is a bifunctional building block combining a 2-nitrophenol core with a benzylic alpha-hydroxy acid (mandelic) tail. While often viewed merely as a metabolite (VMA pathway precursor), its structural unique features allow it to serve as a "privileged scaffold" for synthesizing library-ready heterocycles.

This guide outlines three primary synthetic vectors:

  • Reductive Cyclization to functionalized 1,4-Benzoxazin-3-ones .

  • Condensation to Benzoxazoles retaining the solubilizing glycolic acid side-chain.

  • Oxidative Decarboxylation to generate reactive Benzaldehyde intermediates.[1]

Strategic Reaction Pathways

The molecule's reactivity is dictated by the latent nucleophilicity of the nitro group (upon reduction) and the electrophilic potential of the alpha-hydroxy acid side chain.

Pathway Logic Diagram (Graphviz)

ReactionPathways Start 4-Hydroxy-3-nitromandelic Acid (Starting Material) Intermediate 3-Amino-4-hydroxymandelic Acid (Transient Intermediate) Start->Intermediate Nitro Reduction (H2/Pd-C or Fe/HCl) Aldehyde 4-Hydroxy-3-nitrobenzaldehyde Start->Aldehyde Oxidative Decarboxylation (O2/Cu(II) or Electrochemical) Benzoxazine 1,4-Benzoxazin-3-one Derivatives Intermediate->Benzoxazine + Chloroacetyl Chloride (Base-mediated cyclization) Benzoxazole 2-Substituted Benzoxazoles Intermediate->Benzoxazole + R-CHO / R-COOH (Condensation) Aldehyde->Benzoxazole Classical Heterocycle Synthesis

Figure 1: Divergent synthetic pathways accessible from 4-hydroxy-3-nitromandelic acid.

Detailed Experimental Protocols

Protocol A: Synthesis of Functionalized 1,4-Benzoxazin-3-ones

Target: Creating a bicyclic core while preserving the mandelic acid side chain for further derivatization (e.g., increasing solubility or conjugation).

Mechanism: The reduction of the nitro group yields an ortho-aminophenol. Reaction with chloroacetyl chloride effects N-acylation followed by intramolecular O-alkylation to close the oxazine ring.

Materials:

  • Precursor: 4-Hydroxy-3-nitromandelic acid (1.0 eq)

  • Reductant: Iron powder (3.0 eq) / NH₄Cl (catalytic) or H₂/Pd-C

  • Cyclizing Agent: Chloroacetyl chloride (1.1 eq)

  • Base: Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Solvent: Ethanol/Water (reduction); Acetone or DMF (cyclization)

Step-by-Step Methodology:

  • Nitro Reduction (Chemoselective):

    • Dissolve 4-hydroxy-3-nitromandelic acid (10 mmol) in Ethanol:Water (4:1, 50 mL).

    • Add Iron powder (30 mmol) and NH₄Cl (5 mmol).

    • Reflux at 80°C for 2 hours. Monitor via TLC (disappearance of yellow nitro spot).

    • Critical Step: Filter hot through Celite to remove iron residues. The filtrate contains the unstable 3-amino-4-hydroxymandelic acid . Use immediately to prevent oxidation.

  • One-Pot Cyclization:

    • To the fresh filtrate, add K₂CO₃ (25 mmol) to basify (pH ~9).

    • Cool to 0°C. Dropwise add Chloroacetyl chloride (11 mmol) over 30 minutes.

    • Allow to warm to room temperature and stir for 4–6 hours.

    • Observation: The formation of the lactam ring is indicated by the precipitation of the product or a shift in UV absorbance.

  • Workup & Isolation:

    • Acidify carefully with 1N HCl to pH 3 (to protonate the mandelic carboxylate).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry over Na₂SO₄ and concentrate.

    • Recrystallize from Ethanol.[2]

Data Interpretation:

Analytical Method Expected Signal Structural Insight
IR Spectroscopy 1680 cm⁻¹ (Strong) Lactam C=O stretch (Benzoxazinone core)
¹H NMR δ 4.60 ppm (s, 2H) O-CH₂-C=O[3] (Oxazine ring protons)

| ¹H NMR | δ 5.05 ppm (s, 1H) | Benzylic CH (Mandelic tail retention) |

Protocol B: Synthesis of Benzoxazoles via Oxidative Condensation

Target: Benzoxazoles are bioisosteres of adenine and guanine. This protocol utilizes the ortho-aminophenol core to condense with aldehydes.[4]

Materials:

  • Intermediate: 3-amino-4-hydroxymandelic acid (generated in situ as above)

  • Reagent: Aryl Aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • Catalyst: Sodium Metabisulfite (Na₂S₂O₅) or simply air oxidation in refluxing alcohol.

Methodology:

  • Schiff Base Formation:

    • Suspend 3-amino-4-hydroxymandelic acid (10 mmol) in Methanol (30 mL).

    • Add the Aryl Aldehyde (10 mmol).

    • Reflux for 2 hours. The solution typically darkens as the imine forms.

  • Oxidative Cyclization:

    • Add PhI(OAc)₂ (Iodobenzene diacetate) (1.1 eq) at 0°C if rapid cyclization is required. Alternatively, prolonged reflux in open air (12-24h) often suffices for phenolic Schiff bases.

    • Stir until the imine intermediate is consumed (TLC control).

  • Purification:

    • Evaporate solvent.

    • Purify via column chromatography (Silica gel, Hexane:EtOAc gradient).

    • Note: The mandelic acid hydroxyl group may require protection (e.g., as an acetonide) if side reactions occur during aggressive oxidation.

Protocol C: Oxidative Decarboxylation (The "Degradation" Route)

Target: Conversion to 4-hydroxy-3-nitrobenzaldehyde , a high-value precursor for Knoevenagel condensations or further heterocycle construction.

Context: Mandelic acid derivatives are prone to oxidative decarboxylation.[1][5] This reaction is useful if the target heterocycle requires an aldehyde handle rather than the glycolic acid tail.

Methodology:

  • Dissolve 4-hydroxy-3-nitromandelic acid in 0.1 M NaOH.

  • Add a catalytic amount of Copper(II) Sulfate (CuSO₄) or Manganese(II) Chloride.

  • Bubble air or O₂ through the solution at 60°C for 4 hours.

  • Result: Evolution of CO₂ and formation of 4-hydroxy-3-nitrobenzaldehyde.

  • Isolation: Acidify and extract with ether.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Oxidation of amino-phenol intermediatePerform reduction and cyclization under Nitrogen/Argon atmosphere.
Side Products (Protocol B) Esterification of the mandelic OHUse mild oxidants (Air/MnCl₂) rather than hypervalent iodine; or protect the OH as a silyl ether.
Incomplete Reduction Catalyst poisoning (Pd/C)If using catalytic hydrogenation, ensure the nitro compound is free of sulfur contaminants. Switch to Fe/AcOH if problem persists.

References

  • Reduction & Cyclization of 2-Nitrophenols

    • Sharifi, A. et al. "Green synthesis of 1,4-benzoxazin-3-one using a choline chloride based deep eutectic solvent." Arkivoc, 2023.

  • Benzoxazole Synthesis from Aminophenols

    • Gorepatil, P. B., et al. "Synthesis of Benzoxazoles using Samarium Triflate."[4][6] Synlett, 2013.[6]

  • Oxidative Decarboxylation of Mandelic Acids

    • Czapla, T. H., et al. "Oxidative decarboxylation of 3,4-dihydroxymandelic acid to 3,4-dihydroxybenzaldehyde."[1] Biochimica et Biophysica Acta, 1991.

  • Compound Properties (4-Hydroxy-3-nitromandelic acid)

    • PubChem CID 447364. "2-(4-hydroxy-3-nitrophenyl)acetic acid."

  • Benzoxazine Biological Activity

    • Tian, X., et al. "Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors."[7] Bioorganic & Medicinal Chemistry Letters, 2012.[8]

Sources

Method

Application Notes and Protocols for the Medicinal Chemistry Evaluation of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid

Foreword: Unveiling the Potential of a Novel Scaffold Welcome, researchers, scientists, and drug development professionals. This document provides a comprehensive guide to exploring the medicinal chemistry applications o...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Novel Scaffold

Welcome, researchers, scientists, and drug development professionals. This document provides a comprehensive guide to exploring the medicinal chemistry applications of the novel compound, 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid. While this specific molecule is not extensively characterized in existing literature, its structure—a derivative of mandelic acid featuring a nitrophenol moiety—suggests a rich potential for biological activity. The presence of a phenolic hydroxyl group, an alpha-hydroxy acid, and a nitroaromatic system provides a compelling rationale for investigating its utility as an antioxidant, enzyme inhibitor, and antimicrobial agent.

This guide is designed with full editorial control to offer not just protocols, but a logical and scientifically-grounded framework for the initial characterization and validation of this and similar molecules. We will delve into the "why" behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.

Synthesis and Characterization of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid

A plausible synthetic route for the title compound can be envisioned starting from the commercially available 4-hydroxy-3-nitrobenzaldehyde. This approach offers a straightforward pathway to the target mandelic acid derivative.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process involving the formation of a cyanohydrin followed by hydrolysis.

Synthetic Workflow A 4-hydroxy-3-nitrobenzaldehyde B Cyanohydrin Intermediate A->B  NaCN, pH 9-10   C 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid B->C  HCl, H2O, Heat  

Caption: Proposed synthesis of the title compound.

Experimental Protocol: Synthesis
  • Step 1: Cyanohydrin Formation. To a stirred solution of 4-hydroxy-3-nitrobenzaldehyde in a suitable solvent (e.g., ethanol/water), add a solution of sodium cyanide (NaCN) dropwise at a controlled temperature (e.g., 0-10 °C). The pH should be maintained around 9-10 to ensure the presence of free cyanide ions. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Hydrolysis. Once the formation of the cyanohydrin is complete, the reaction mixture is carefully acidified with concentrated hydrochloric acid (HCl) and heated to reflux. The hydrolysis of the nitrile to the carboxylic acid will proceed.

  • Work-up and Purification. After cooling, the product can be extracted into an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Application Note I: Evaluation of Antioxidant Potential

The phenolic hydroxyl group in the molecule suggests potential antioxidant activity. Phenolic compounds can act as antioxidants by donating a hydrogen atom or an electron to neutralize free radicals.[1] We will outline three common spectrophotometric assays to evaluate this potential.[2][3]

General Experimental Workflow for Antioxidant Assays

Antioxidant Assay Workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Prep Prepare stock solution of test compound in a suitable solvent (e.g., DMSO, Ethanol) SerialDil Perform serial dilutions to obtain a range of concentrations Prep->SerialDil DPPH DPPH Radical Scavenging Assay SerialDil->DPPH ABTS ABTS Radical Cation Decolorization Assay SerialDil->ABTS FRAP Ferric Reducing Antioxidant Power (FRAP) Assay SerialDil->FRAP Measure Measure absorbance using a spectrophotometer DPPH->Measure ABTS->Measure FRAP->Measure Calc Calculate % Inhibition or Reducing Power Measure->Calc IC50 Determine IC50 or Trolox Equivalent (TE) Calc->IC50 Enzyme Inhibition Analysis A Perform Inhibition Assay (Varying Inhibitor Concentration) B Calculate % Inhibition A->B C Determine IC50 Value B->C D Perform Kinetic Studies (Varying Substrate & Inhibitor Concentrations) C->D Further Investigation E Generate Michaelis-Menten & Lineweaver-Burk Plots D->E F Determine Mode of Inhibition (Competitive, Non-competitive, etc.) E->F

Caption: Workflow for characterizing an enzyme inhibitor.

Application Note III: Assessment of Antimicrobial Potential

Nitroaromatic compounds are known for their antimicrobial properties, often due to the reductive activation of the nitro group within microbial cells, leading to cytotoxic radicals. [4][5]The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify this activity.

Protocol: Broth Microdilution for MIC Determination
  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). [4]2. Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in a sterile growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. [4]

Application Note IV: Preliminary Cytotoxicity Assessment

Before advancing a compound in the drug discovery pipeline, it is essential to assess its potential toxicity to mammalian cells. [6]The MTT assay is a common colorimetric method for evaluating cell viability. [4]

Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed a suitable cell line (e.g., HeLa, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight. [4]2. Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only). [4]3. MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan. [4]4. Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells. [4]6. Calculation: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated by plotting the percentage of cell viability against the compound concentration.

Data Interpretation and Future Directions

The initial screening assays described above will provide a foundational dataset on the biological activities of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid.

Assay TypeKey ParameterInterpretation
Antioxidant IC50 (DPPH) / TE (FRAP)Lower IC50 or higher TE indicates greater antioxidant potential.
Enzyme Inhibition IC50Lower IC50 indicates a more potent inhibitor for the specific enzyme.
Antimicrobial MICLower MIC indicates stronger antimicrobial activity against the tested strain.
Cytotoxicity IC50 (MTT)Lower IC50 suggests higher toxicity to the tested cell line.

A promising compound would ideally exhibit high potency in the desired activity assays (low IC50 or MIC) and low cytotoxicity (high IC50). Based on these initial findings, further studies could include:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways involved. For enzyme inhibitors, this would involve detailed kinetic and structural studies. [7]* Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to improve potency and selectivity.

  • In Vivo Studies: Evaluating the efficacy and safety of the compound in animal models.

By systematically applying these protocols and principles, researchers can effectively characterize the medicinal chemistry potential of novel compounds like 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid and pave the way for the development of new therapeutic agents.

References

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC. (n.d.).
  • Determination of Total Content of Phenolic Compounds and Their Antioxidant Activity in VegetablesEvaluation of Spectrophotometric Methods - ACS Publications. (2006, January 11).
  • Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach - MDPI. (2025, May 24).
  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds - Benchchem. (n.d.).
  • Extraction, Analysis, and Antioxidant Activity Evaluation of Phenolic Compounds in Different Italian Extra-Virgin Olive Oils - MDPI. (2018, December 8).
  • A Comparative Analysis of Nitrophenyl Ethanones for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • Assessment of phenolic composition and antioxidant activity of Assessment of phenolic composition and antioxidant activity of fe. (2024, September 27).
  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021, April 16).
  • Enzyme Inhibition By Reaction Conditions - Sigma-Aldrich. (n.d.).
  • Molecular Mechanism Studies of Enzyme Inhibition. (2025, November 8).
  • Pharmacologic potential of new nitro-compounds as antimicrobial agents against nosocomial pathogens: design, synthesis, and in vitro effectiveness - PubMed. (2020, April 15).
  • functional in vitro assays for drug discovery - YouTube. (2023, August 18).
  • Recent Progress of In Vitro Toxicity Assays in Drug Discovery - Medical News. (2020, January 30).

Sources

Application

High-performance liquid chromatography (HPLC) analysis of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid.

This Application Note and Protocol guide is designed for the analysis of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid (commonly referred to as 4-Hydroxy-3-nitromandelic acid ).[1] This compound is a structural analog...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for the analysis of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid (commonly referred to as 4-Hydroxy-3-nitromandelic acid ).[1]

This compound is a structural analog of Vanillylmandelic Acid (VMA), where the methoxy group at the 3-position is replaced by a nitro group.[1] Due to the electron-withdrawing nature of the nitro group, this analyte presents unique challenges in retention and peak shape compared to standard catecholamine metabolites.[1]

Introduction & Analyte Characterization

2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid is a polar, acidic molecule containing three ionizable functionalities: a carboxylic acid, a benzylic secondary alcohol, and a phenolic hydroxyl group activated by an ortho-nitro group.[1]

  • Chemical Structure: A mandelic acid backbone with a 3-nitro-4-hydroxy substitution pattern.[1]

  • Relevance: This compound often appears as a metabolite in the degradation of nitro-aromatic drugs (e.g., COMT inhibitors like Entacapone/Tolcapone analogs) or as an intermediate in the synthesis of adrenergic receptor antagonists.[1]

  • Analytical Challenge:

    • High Polarity: The molecule is highly soluble in water, leading to poor retention on standard C18 columns (elution near the void volume).[1]

    • Acidity: The ortho-nitro group significantly lowers the pKa of the phenolic hydroxyl (pKa ~6-7) compared to unsubstituted phenols (pKa ~10).[1] The carboxylic acid has a pKa ~3.4.[1]

    • Tailing: Interaction with residual silanols on silica columns can cause severe tailing if the pH is not strictly controlled.[1]

Method Development Strategy

To ensure robust quantification, this protocol utilizes Reverse-Phase Chromatography (RP-HPLC) with strictly controlled acidic pH to suppress ionization.[1]

  • Column Selection: A Polar-Embedded C18 or Aq-C18 (Aqueous stable) column is mandated.[1] Standard C18 columns may suffer from "phase collapse" (dewetting) under the high-aqueous conditions required to retain this polar analyte.[1]

  • Mobile Phase Chemistry: We employ a pH of 2.5 .[1] This is critical. It ensures the carboxylic acid (pKa ~3.[1]4) is protonated (neutral) to maximize hydrophobic interaction with the stationary phase.[1]

  • Detection: The nitro group provides a distinct UV chromophore.[1] While 280 nm is standard for phenols, the nitro-conjugation allows detection at 310–320 nm , offering higher specificity against non-nitrated biological matrix interferences.[1]

Experimental Protocol

Reagents and Standards[1][2][3]
  • Reference Standard: 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid (>98% purity).[1]

  • Internal Standard (IS): Vanillylmandelic Acid (VMA) or 3-Nitro-4-hydroxybenzoic acid .[1] (VMA is structurally similar but separates well due to the methoxy vs. nitro difference).[1]

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).[1]

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ) and Phosphoric Acid (
    
    
    
    ) (85%).[1]
    • Note: For LC-MS applications, substitute phosphate with 0.1% Formic Acid.[1]

Instrumentation & Conditions[1]
ParameterSpecificationRationale
HPLC System Binary Gradient Pump, Autosampler, DAD/UV DetectorStandard configuration.
Column C18-Polar Embedded (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP) Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µmPolar-embedded group prevents phase collapse in high aqueous mobile phases and improves peak shape for acids.[1]
Mobile Phase A 20 mM

, adjusted to pH 2.5
with

Low pH suppresses ionization of the carboxyl group, increasing retention.[1]
Mobile Phase B Acetonitrile (100%) Stronger elution solvent than Methanol; sharper peaks for nitro-aromatics.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Temperature 30°CControls viscosity and retention time reproducibility.[1]
Injection Vol. 10–20 µLDepends on sample concentration.[1]
Detection UV @ 315 nm (Primary), 280 nm (Secondary)315 nm targets the nitro-phenol band; 280 nm monitors general aromatics.[1]
Gradient Program

Standard run time: 15 minutes.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0 955Initial equilibration (High aqueous for retention).[1]
8.0 6040Linear gradient to elute analyte.
10.0 6040Isocratic hold to clear hydrophobic impurities.
10.1 955Return to initial conditions.[1]
15.0 955Re-equilibration (Critical for retention reproducibility).[1]
Sample Preparation (Biological Matrices)

Since this analyte is highly polar, standard Liquid-Liquid Extraction (LLE) with non-polar solvents (Hexane) will fail.[1] We recommend Acidified Ethyl Acetate LLE or Mixed-Mode Anion Exchange SPE .[1]

Protocol A: Liquid-Liquid Extraction (Plasma/Urine) [1]
  • Aliquot: Transfer 200 µL of plasma/urine to a 1.5 mL tube.

  • Acidification: Add 20 µL of 1 M HCl. (Target pH < 2).[1]

    • Why? You must drive the analyte to its neutral form to extract it into an organic solvent.[1]

  • Extraction: Add 1000 µL of Ethyl Acetate . Vortex vigorously for 2 minutes.[1]

  • Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Concentration: Transfer the upper organic layer to a clean tube. Evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitution: Reconstitute residue in 200 µL of Mobile Phase A (Initial) . Vortex and filter (0.22 µm).[1]

Protocol B: Solid Phase Extraction (SPE) - High Purity
  • Cartridge: Mixed-Mode Anion Exchange (e.g., Oasis MAX or Strata-X-A).[1]

  • Mechanism: Retains the acidic analyte via ion exchange while washing away neutrals/bases.[1]

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Sample (buffered to pH 7). Analyte is anionic here and binds to cartridge.

  • Wash 1: 5%

    
     in Water (Removes neutrals/bases).[1]
    
  • Wash 2: Methanol (Removes hydrophobic neutrals).[1]

  • Elute: 2% Formic Acid in Methanol. Acidifies analyte, breaking ion-exchange bond.[1]

Analytical Workflow Diagram

The following diagram illustrates the decision logic and workflow for analyzing this specific compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis Start Start: Sample Analysis Matrix Biological Matrix (Plasma/Urine) Start->Matrix Acidify Acidification (pH < 2) Use 1M HCl Matrix->Acidify Protonate Acids Extract Extraction Strategy Acidify->Extract LLE LLE: Ethyl Acetate (Cost-effective) Extract->LLE SPE SPE: Mixed-Mode Anion (MAX) (High Cleanliness) Extract->SPE Recon Reconstitute in Mobile Phase A (95%) LLE->Recon SPE->Recon Column Column Selection: Polar-Embedded C18 Recon->Column Inject MobilePhase Mobile Phase: 20mM Phosphate pH 2.5 / ACN Column->MobilePhase Detect Detection: UV @ 315 nm (Nitro-specific) MobilePhase->Detect Result Data Output: Peak Area Ratio (Analyte/IS) Detect->Result Quantification

Caption: Workflow for the extraction and HPLC analysis of 4-hydroxy-3-nitromandelic acid, highlighting critical pH control steps.

System Suitability & Validation Parameters

To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria:

  • Retention Factor (

    
    ):  The analyte peak must have a 
    
    
    
    to ensure it is separated from the unretained void volume matrix components.[1]
    • Calculation:

      
      [1]
      
    • Target: If

      
       (dead time) is 1.5 min, the analyte should elute after 4.5 min.[1]
      
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[1] Higher tailing indicates secondary interactions (silanols) or insufficient buffer strength.[1]
  • Resolution (

    
    ):  Resolution between the Analyte and Internal Standard (VMA) must be 
    
    
    
    .
Troubleshooting Guide
  • Problem: Peak splitting or doubling.

    • Cause: Sample solvent is too strong (e.g., reconstituted in 100% Methanol).[1]

    • Fix: Always reconstitute in the initial mobile phase (95% Buffer / 5% ACN).[1]

  • Problem: Retention time drift.

    • Cause: pH fluctuation in the aqueous buffer.[1]

    • Fix: Measure pH after adding salts but before adding organic modifiers.[1] Use a precise pH meter.[1]

References

  • PubChem. (n.d.).[1] 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid (Compound Summary). National Library of Medicine.[1] Retrieved March 1, 2026, from [Link]

  • SIELC Technologies. (n.d.).[1] HPLC Analysis of Mandelic Acid and Derivatives. Retrieved March 1, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.).[1] UV/Vis Spectrum of Nitro-aromatic derivatives. National Institute of Standards and Technology.[1] Retrieved March 1, 2026, from [Link]

Sources

Method

Application Note: GC-MS Derivatization Protocol for 2-Hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid

Executive Summary The robust quantification of highly polar, polyfunctional aromatic acids via Gas Chromatography-Mass Spectrometry (GC-MS) requires precise chemical derivatization. This application note details the opti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust quantification of highly polar, polyfunctional aromatic acids via Gas Chromatography-Mass Spectrometry (GC-MS) requires precise chemical derivatization. This application note details the optimized silylation protocol for 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid (commonly referred to as 4-hydroxy-3-nitromandelic acid). By leveraging a BSTFA/TMCS reagent system in a pyridine matrix, this protocol ensures the complete conversion of three active hydrogen sites into highly volatile trimethylsilyl (TMS) ethers and esters, enabling sub-nanogram sensitivity and excellent chromatographic peak symmetry.

Physicochemical Profiling & Mechanistic Rationale

As a polyfunctional mandelic acid derivative, 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid (Native MW: 213 Da) presents significant analytical challenges. Left underivatized, its active hydrogens cause severe hydrogen bonding, leading to thermal degradation in the GC inlet and irreversible adsorption to the stationary phase.

To achieve a volatile, thermally stable analyte, we utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) . The causality behind this specific reagent selection is rooted in the molecule's structural electronics:

  • The Nitro Group Effect: The nitro (-NO₂) group at position 3 is strongly electron-withdrawing, which increases the acidity of the adjacent phenolic hydroxyl at position 4. While this favors deprotonation, the bulky nitro group also introduces significant steric hindrance .

  • Role of TMCS: BSTFA alone struggles to silylate sterically hindered or secondary alcohols. The addition of 1% TMCS acts as a powerful Lewis acid catalyst, generating highly reactive TMS⁺ intermediates that easily overcome the steric barrier of the phenolic -OH and the secondary aliphatic -OH[1].

  • Role of Pyridine: Pyridine serves a dual purpose: it acts as a polar aprotic solvent that readily dissolves the polar analyte, and it functions as an acid scavenger, neutralizing acidic byproducts to drive the reaction to completion[2].

This approach mirrors the gold-standard derivatization strategies used for structurally analogous catecholamine metabolites like Vanillylmandelic Acid (VMA) and Homovanillic Acid (HVA)[3].

Mechanism cluster_0 Active Hydrogen Sites Target 4-Hydroxy-3-nitromandelic acid (MW: 213 Da) G1 Carboxylic Acid (-COOH) pKa ~ 3.0 Target->G1 G2 Aliphatic Hydroxyl (-OH) Secondary Alcohol Target->G2 G3 Phenolic Hydroxyl (Ar-OH) Sterically Hindered Target->G3 Reagent BSTFA + 1% TMCS in Pyridine (70°C, 45 min) G1->Reagent G2->Reagent G3->Reagent Product Tri-TMS Derivative (MW: 429 Da) Reagent->Product Silylation

Fig 2. Functional group targeting and silylation mechanism yielding the tri-TMS derivative.

Experimental Workflow

Workflow A Sample Matrix B Acidification (pH < 2) A->B C LLE Extraction B->C D N2 Evaporation C->D E Derivatization (BSTFA+TMCS) D->E F GC-MS Analysis E->F

Fig 1. End-to-end sample preparation and derivatization workflow for GC-MS analysis.

Step-by-Step Methodology

Reagent & Sample Preparation
  • Internal Standard (IS) Addition: Spike 50 µL of an appropriate isotopic internal standard (e.g., VMA-d3 or Tropic acid-d5 at 10 µg/mL) into 1.0 mL of the biological sample (urine/plasma).

  • Acidification: Add 100 µL of 5M HCl to the sample to drop the pH below 2.0. Causality: Acidification ensures the carboxylic acid group is fully protonated (uncharged), which is mandatory for efficient partitioning into the organic phase during extraction[2].

Liquid-Liquid Extraction (LLE)
  • Extraction: Add 3.0 mL of LC-MS grade Ethyl Acetate to the acidified sample. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to achieve phase separation.

  • Transfer & Evaporation: Transfer the upper organic layer to a clean, silanized glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 37°C. Critical Step: Any residual moisture will immediately hydrolyze the BSTFA reagent, leading to reaction failure[1].

Derivatization Reaction
  • Reagent Addition: To the dried residue, add 50 µL of anhydrous Pyridine, followed immediately by 50 µL of BSTFA containing 1% TMCS.

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Vortex for 10 seconds and incubate in a heating block at 70°C for 45 minutes[3].

  • Cooling: Allow the vial to cool to room temperature before transferring the mixture to a GC autosampler vial with a glass micro-insert.

Quantitative Data & GC-MS Parameters

Table 1: Derivatization Mass Shift Profiling
Functional GroupNative StateDerivatized StateMass Contribution (Da)
Carboxylic Acid -COOH-COOSi(CH₃)₃+ 72
Aliphatic Hydroxyl -CH(OH)--CH(OSi(CH₃)₃)-+ 72
Phenolic Hydroxyl Ar-OHAr-OSi(CH₃)₃+ 72
Total Molecule MW: 213 Tri-TMS Derivative Final MW: 429
Table 2: Optimized GC-MS Acquisition Parameters
ParameterOptimized SettingScientific Rationale
Column DB-5MS (30m x 0.25mm, 0.25µm)Low-bleed 5% phenyl phase provides optimal selectivity for aromatic TMS derivatives.
Inlet Temperature 250°CEnsures rapid, flash vaporization without inducing thermal degradation of the tri-TMS ester.
Carrier Gas Helium (1.0 mL/min, constant flow)Maintains optimal linear velocity for sharp peak shapes.
Oven Program 80°C (1 min) ➔ 15°C/min to 280°C (hold 5 min)Balances resolution of early eluting matrix components with rapid elution of the heavy target analyte.
Ionization Electron Impact (EI), 70 eVProvides highly reproducible, library-searchable fragmentation patterns.

Self-Validating System: Troubleshooting & Quality Control

To ensure absolute trustworthiness in your analytical run, this protocol functions as a self-validating system through mass spectral interpretation.

Mandelic acid TMS derivatives undergo a highly predictable α-cleavage under 70 eV EI ionization, losing the carboxyl-TMS group ([M - COOTMS]⁺, loss of 117 Da)[4].

  • Primary Quantifier Ion: Set your Selected Ion Monitoring (SIM) to m/z 312 (the stable α-cleavage fragment).

  • Primary Qualifier Ion: Monitor m/z 429 (the intact molecular ion [M]⁺).

Validating Reaction Completeness: If the derivatization environment is contaminated by moisture, or if the TMCS catalyst has degraded, the sterically hindered phenolic -OH will fail to derivatize. This results in a Di-TMS derivative (MW: 357) .

  • QC Check: Program the MS to concurrently monitor m/z 357 . If the chromatographic peak area ratio of m/z 357 (Di-TMS) to m/z 429 (Tri-TMS) exceeds 1:100, the batch has failed validation. Discard the reagents, ensure absolute anhydrous conditions, and repeat the derivatization.

References

  • Quantitation of homovanillic acid (HVA) and vanillylmandelic acid (VMA) in urine using gas chromatography-mass spectrometry (GC/MS) Source: Methods in Molecular Biology / PubMed URL:[Link][3]

  • GC–MS-based urinary organic acid profiling reveals multiple dysregulated metabolic pathways following experimental acute alcohol consumption Source: University of Amsterdam Digital Academic Repository (UvA-DARE) URL:[Link][2]

  • Quantitation of Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA) in Urine Using Gas Chromatography-Mass Spectrometry (GC/MS) Source: ResearchGate URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for the synthesis of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid

Technical Support Center: Synthesis of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic Acid Welcome to the technical support guide for the synthesis of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid, also known as 4-hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic Acid

Welcome to the technical support guide for the synthesis of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid, also known as 4-hydroxy-3-nitromandelic acid. This document is intended for researchers, chemists, and drug development professionals. It provides in-depth technical guidance, troubleshooting, and answers to frequently asked questions to ensure a successful and optimized synthesis.

Overview of Synthetic Strategy

The synthesis of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid can be approached through several routes. A common and effective method involves the alkaline condensation of a substituted phenol with glyoxylic acid. This approach is advantageous due to its one-step nature and relatively straightforward workup. An alternative, though less direct, route is the nitration of a pre-formed 4-hydroxymandelic acid or a related precursor.

This guide will focus on the condensation reaction between 4-nitrophenol and glyoxylic acid. This method leverages the increased nucleophilicity of the phenoxide ion to attack glyoxylic acid, forming the desired α-hydroxy acid structure. Careful control of reaction parameters is crucial to maximize yield and minimize side products.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis. The advice provided is based on established chemical principles and practical experience with similar reactions.

Issue 1: The reaction mixture turns dark brown or black immediately upon adding reagents, and the final yield is very low.

  • Question: Why is my reaction mixture turning into a dark, tar-like substance, and how can I prevent this?

  • Answer: This is a classic sign of oxidative decomposition and polymerization of the starting phenol under strong alkaline conditions, often exacerbated by localized overheating. The nitro group on the phenol makes it particularly susceptible to side reactions.

    • Causality: The combination of a strong base (like NaOH) and an electron-deficient phenol can lead to complex side reactions if the temperature is not rigorously controlled. Once initiated, these side reactions can be highly exothermic, leading to a thermal runaway that consumes your starting material and produces intractable polymeric tars.[1][2]

    • Solution & Protocol:

      • Pre-cool All Solutions: Before mixing, cool both your alkaline solution of 4-nitrophenol and your glyoxylic acid solution to 0-5 °C in an ice-water bath.

      • Slow, Controlled Addition: Add the glyoxylic acid solution to the alkaline phenol solution dropwise using an addition funnel over an extended period (e.g., 1-2 hours). This prevents a rapid increase in temperature.

      • Efficient Stirring: Use vigorous mechanical stirring to ensure rapid and even distribution of reagents and heat. This prevents localized "hot spots" where decomposition can begin.

      • Maintain Low Temperature: Keep the reaction vessel in an ice bath for the entire duration of the addition and for several hours afterward to ensure the reaction goes to completion without decomposition.

Issue 2: The yield of the desired product is consistently low (< 30%), even with good temperature control.

  • Question: I am avoiding tar formation, but my yield is still poor. What factors could be limiting the reaction's efficiency?

  • Answer: Low yields in this condensation reaction are often due to an unfavorable equilibrium, improper stoichiometry, or a competing Cannizzaro reaction of the glyoxylic acid.

    • Causality & Optimization:

      • Stoichiometry: A molar excess of the phenoxide is often required to drive the reaction forward. However, too much base can promote the self-condensation (Cannizzaro reaction) of glyoxylic acid. An optimal balance is key.

      • Cannizzaro Reaction: Under basic conditions, two molecules of glyoxylic acid can react with each other to form glycolic acid and oxalic acid. This is a kinetically controlled process that competes directly with the desired condensation. Slow addition at low temperatures helps to favor the thermodynamically controlled addition of the phenoxide to the glyoxylate.

    • Recommended Adjustments:

      • Adjust Molar Ratios: Start with a molar ratio of approximately 1.5 to 2.0 equivalents of sodium hydroxide relative to 4-nitrophenol, and 1.1 to 1.2 equivalents of glyoxylic acid. See the table below for starting points.

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the 4-nitrophenol. If the reaction stalls, a small additional charge of glyoxylic acid might be beneficial.

      • Salting Out: During the workup, after acidification, adding a saturated brine solution can help to decrease the solubility of the product in the aqueous phase, thereby improving the efficiency of the extraction and increasing the isolated yield.

Issue 3: The final product is difficult to purify and appears as an oil or a sticky solid.

  • Question: After extraction and solvent removal, my product is not a crystalline solid. How can I effectively purify it?

  • Answer: The presence of unreacted starting materials, side products, or residual solvent can inhibit crystallization. A systematic purification strategy is necessary.

    • Causality: The product, being a substituted mandelic acid, has multiple polar functional groups (-OH, -NO2, -COOH) that can lead to strong intermolecular interactions and high solubility in polar solvents, making crystallization challenging.

    • Purification Protocol:

      • Acid-Base Extraction: After the initial extraction from the acidified reaction mixture, perform a back-extraction. Dissolve the crude product in a suitable organic solvent (like ethyl acetate) and wash with a saturated sodium bicarbonate solution. The acidic product will move to the aqueous basic layer, leaving non-acidic impurities behind. Re-acidify the aqueous layer with cold HCl and re-extract the pure product.

      • Recrystallization: Mandelic acid derivatives can often be recrystallized from water or a mixed solvent system.[3] A common technique is to dissolve the crude product in a minimal amount of hot water, filter the hot solution to remove insoluble impurities, and then allow it to cool slowly. Seeding with a small crystal can induce crystallization.[4] If the product is too soluble in water, a toluene-water or ethanol-water system may be effective.

      • Drying: Ensure the final product is thoroughly dried under vacuum to remove all traces of water and solvent, which can make the solid appear oily or "wet".

Frequently Asked Questions (FAQs)

  • Q1: What is the ideal pH for the initial reaction and the final workup?

    • A1: The initial condensation reaction requires strongly alkaline conditions (pH > 12) to ensure the phenol is deprotonated to the more reactive phenoxide ion.[1][5] For the workup, the mixture should be acidified to a pH of 1-2 with a strong mineral acid like HCl to ensure the carboxylic acid product is fully protonated and less soluble in water, facilitating its extraction into an organic solvent.[4]

  • Q2: Can I use a different base, like potassium hydroxide (KOH)?

    • A2: Yes, KOH can be used instead of NaOH and may even improve yields in some cases due to the different solubility properties of potassium salts.[6] The molar equivalents should be adjusted based on its molecular weight. The fundamental principle of maintaining a strongly basic environment remains the same.

  • Q3: How do I monitor the reaction's progress effectively?

    • A3: Thin Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) to separate the starting 4-nitrophenol from the more polar product. The product should have a lower Rf value. Spot the reaction mixture against a standard of the starting material. The reaction is complete when the starting material spot is no longer visible.

  • Q4: Is an inert atmosphere necessary for this reaction?

    • A4: While not strictly required in all published procedures for similar condensations, using an inert atmosphere (like nitrogen or argon) is good practice. It can help prevent the oxidative side reactions that lead to the formation of dark-colored impurities, especially given the electron-deficient nature of the starting phenol.

Optimized Reaction Parameters & Protocols

Table 1: Recommended Reaction Conditions
ParameterStandard ConditionOptimized ConditionRationale for Optimization
Temperature Room Temperature0 - 5 °CMinimizes oxidative decomposition and the competing Cannizzaro reaction.
NaOH to Phenol Ratio 1.2 : 12.0 : 1Ensures complete formation of the phenoxide and provides the base needed for the reaction.
Glyoxylic Acid Ratio 1.0 : 11.2 : 1A slight excess helps drive the reaction to completion.
Addition Time 15 minutes1 - 2 hoursSlow addition prevents thermal runaway and favors the desired product formation.
Reaction Time 4 hours18 - 24 hoursAllows the thermodynamically favored reaction to proceed to completion at a lower temperature.
Detailed Experimental Protocol

Materials:

  • 4-Nitrophenol

  • Glyoxylic acid (50% solution in water)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve 2.0 equivalents of NaOH in deionized water. Cool the solution to 0-5 °C in an ice-water bath.

  • Phenoxide Formation: Slowly add 1.0 equivalent of 4-nitrophenol to the cold NaOH solution with vigorous stirring. Allow the mixture to stir at 0-5 °C for 15 minutes to ensure complete formation of the sodium 4-nitrophenoxide.

  • Condensation: Add 1.2 equivalents of glyoxylic acid solution to the addition funnel. Add the glyoxylic acid dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 18-24 hours.

  • Workup - Acidification: Slowly and carefully acidify the cold reaction mixture to pH 1-2 by adding concentrated HCl. The product may precipitate as a pale yellow solid.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash once with water and once with brine to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from hot water or a suitable mixed-solvent system to obtain pure 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid.

Visualizations

Reaction Mechanism

Reaction_Mechanism Simplified Condensation Mechanism cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation 4-Nitrophenol 4-Nitrophenol 4-Nitrophenoxide 4-Nitrophenoxide 4-Nitrophenol->4-Nitrophenoxide + OH- OH- OH- Intermediate Adduct Intermediate 4-Nitrophenoxide->Intermediate attacks Glyoxylic_Acid Glyoxylic Acid Glyoxylic_Acid->Intermediate Product Final Product Intermediate->Product + H+ (Workup) H+ H+

Caption: Simplified mechanism of alkaline condensation.

Experimental Workflow

Experimental_Workflow Synthesis & Purification Workflow A 1. Prepare Cold NaOH Solution B 2. Add 4-Nitrophenol (Phenoxide Formation) A->B C 3. Slow Addition of Glyoxylic Acid at 0-5°C B->C D 4. Stir for 18-24 hours C->D E 5. Acidify with HCl to pH 1-2 D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash with Water and Brine F->G H 8. Dry & Concentrate G->H I 9. Recrystallize H->I

Caption: Step-by-step experimental workflow.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting: Low Yield Start Low Yield Observed Q_Tar Is there tar / dark color? Start->Q_Tar Sol_Temp Improve cooling. Slow down addition. Q_Tar->Sol_Temp Yes Q_TLC TLC shows unreacted starting material? Q_Tar->Q_TLC No Sol_Stoich Increase reaction time. Optimize base/glyoxylate ratio. Q_TLC->Sol_Stoich Yes Q_Workup Product oily after extraction? Q_TLC->Q_Workup No Sol_Purify Perform acid-base back-extraction. Recrystallize carefully.

Caption: Decision tree for troubleshooting low yields.

References

  • Reimer–Tiemann reaction - Wikipedia. Available at: [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen Institute. Available at: [Link]

  • Mandelic Acid - Organic Syntheses Procedure. Available at: [Link]

  • Reimer Tiemann Reaction Mechanism - BYJU'S. Available at: [Link]

  • Reimer–Tiemann reaction - WikiMili. Available at: [Link]

  • Synthesis of 4-hydroxy-3-nitrophenyl acetic acid - PrepChem.com. Available at: [Link]

  • JP4995429B2 - Method for purifying mandelic acids - Google Patents.
  • An improved procedure for synthesis of DL-4-hydroxy-3-methoxymandelic acid (DL-'vanillyl'). Available at: [Link]

  • US7022876B2 - Preparation of mandelic acid derivatives - Google Patents.
  • Enzymatic Resolution of Substituted Mandelic Acids | Request PDF - ResearchGate. Available at: [Link]

  • Reimer Tiemann Reaction: Mechanism and application - Chemistry Notes. Available at: [Link]

  • Limitations of Reimer Tiemann Reaction - Adda247. Available at: [Link]

  • Exploring the Reimer-Tiemann Reaction: History and Scope - Taylor & Francis Online. Available at: [Link]

  • Reimer Tiemann Reaction Mechanism - GeeksforGeeks. Available at: [Link]

  • Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents - MDPI. Available at: [Link]

  • 4-Hydroxymandelic acid - Wikipedia. Available at: [Link]

  • US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents.
  • Engineering the glyoxylate cycle for chemical bioproduction - PMC - NIH. Available at: [Link]

  • CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents.
  • Glyoxylate metabolism and glycine degradation - Reactome Pathway Database. Available at: [Link]

  • Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Available at: [Link]

  • Glyoxylate cycle – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Production of Glyoxylate from Glucose in Engineered Escherichia coli - MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Polar Nitrated Aromatic Compounds

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Isolation, Tailing, and Stability Issues in Nitro-Aromatic Workflows Introduction: The "Amphoteric" Trap Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Isolation, Tailing, and Stability Issues in Nitro-Aromatic Workflows

Introduction: The "Amphoteric" Trap

Welcome to the technical center. If you are here, you are likely facing the "sticky" nature of polar nitrated aromatics. Whether you are working with nitrophenols, nitroanilines, or nitrobenzoic acids, the challenge rarely lies in the synthesis but in the isolation.

The Core Problem: The nitro group (


) is a strong electron-withdrawing group (EWG).
  • On Phenols: It drastically lowers pKa (making them more acidic), leading to ionization on silica and severe tailing.

  • On Anilines: It reduces basicity but increases dipole moments, often leading to co-elution of isomers due to subtle polarity shifts.

  • Safety: These compounds are energetically unstable. The friction of scraping a dry, sintered glass funnel can be enough to trigger decomposition in polynitrated species.

This guide replaces standard textbook advice with field-corrected protocols.

Module 1: Chromatography Troubleshooting

Issue A: "My compound streaks from the baseline to the solvent front on Silica."

Diagnosis: Uncontrolled Ionization. Silica gel is slightly acidic (


).
  • Nitrophenols/Nitrobenzoic acids: At

    
    , a fraction of your sample deprotonates to the anion. The anion sticks to silanols, while the neutral form moves. The result is a streak.
    
  • Nitroanilines: These can interact with acidic silanols via the amine, causing similar drag.

Protocol: The "Buffered" Flash Column Do not just "add acid." You must lock the protonation state.

Compound ClassMobile Phase ModifierMechanism
Acidic (Nitrophenols, Benzoic acids)1% Acetic Acid (AcOH) in both Hexane and Ethyl Acetate.Forces equilibrium to the neutral protonated form. Suppresses silanol ion exchange.
Basic (Nitroanilines, Heterocycles)1% Triethylamine (TEA) or use Amine-Functionalized Silica .TEA blocks acidic silanol sites, allowing the amine to elute freely.

Critical Step: If using TEA, you must flush the column with pure solvent after the run before letting it dry, or the TEA salts can crystallize and generate heat.

Issue B: "I cannot separate the Ortho isomer from the Para isomer."

Diagnosis: Failure to exploit the "Ortho Effect."

  • Ortho-isomers: Often form intramolecular hydrogen bonds (between

    
     and 
    
    
    
    /
    
    
    ). This "hides" the polarity, making the molecule behave like a non-polar hydrocarbon.
  • Para-isomers: Cannot bond internally. They H-bond intermolecularly with the silica/solvent, behaving as very polar species.

Visualizing the Separation Logic:

OrthoEffect cluster_result Chromatographic Outcome Ortho Ortho-Nitrophenol (Intramolecular H-Bond) Silica Silica Surface (Polar Stationary Phase) Ortho->Silica Weak Interaction (Elutes Fast) Result Large Delta Rf (Easy Separation) Ortho->Result Para Para-Nitrophenol (Intermolecular H-Bond) Para->Silica Strong Adsorption (Elutes Slow) Para->Result

Figure 1: The "Ortho Effect" creates a polarity differential that allows separation on standard silica without exotic solvents.

The "Steam Distillation" Shortcut: Because the ortho isomer hides its polarity, it is often volatile with steam.

  • Suspend crude mixture in water.

  • Steam distill.

  • Result: Ortho isomer comes over in the distillate (yellow crystals); Para isomer remains in the pot.

Module 2: Solubility & Crystallization

Issue C: "My product oils out instead of crystallizing."

Diagnosis: Solvent polarity mismatch.[1] Nitro compounds are "greasy" but polar. Single solvents rarely work well.

Recommended Solvent Systems:

Compound TypePrimary Solvent (Dissolve Hot)Anti-Solvent (Add until turbid)Notes
Nitrobenzoic Acids Ethanol or MethanolWater (acidified with 1 drop HCl)The HCl prevents ionization in water, ensuring the neutral acid precipitates.
Nitroanilines EthanolWaterSlow cooling is essential to avoid trapping impurities in the lattice.
Dinitro- compounds Ethyl AcetateHexaneHighly explosive risk if dry; keep wet if possible.

The "Seeding" Trick: If it oils out:

  • Re-heat to dissolve the oil.

  • Add a trace amount of seed crystal (if available) or scratch the glass side at the interface of the liquid and air.

  • Let it cool to room temperature undisturbed. Do not put it in the freezer immediately; thermal shock promotes oiling.

Module 3: Safety & Stability (Critical)

Issue D: "Is it safe to rotovap this to dryness?"

Direct Answer: NO. Polynitrated aromatics (and even some mono-nitro compounds with other sensitive groups) are prone to thermal runaway .

The Hazard Mechanism: Decomposition of nitro compounds is exothermic.[2] If the rate of heat generation exceeds the rate of heat loss (which happens in a crust of dry solid on a flask wall), the temperature spikes, triggering rapid gaseous decomposition (Explosion).

Safety Protocol:

  • Never distill to dryness. Always leave a small amount of solvent.

  • Limit Bath Temperature: Do not exceed

    
     on the rotovap. Use better vacuum, not more heat.
    
  • Avoid Metal Spatulas: Use Teflon or wood. Metal-on-glass friction can ignite dry polynitro residues.

  • Quench Diazo Precursors: If your nitro compound was derived from a diazonium intermediate, ensure it is fully quenched before concentration.

Module 4: Workflow Decision Matrix

Use this logic flow to select your purification method based on compound properties.

PurificationLogic Start Crude Nitro Aromatic Mixture CheckSolubility Check Solubility in Hexane/EtOAc Start->CheckSolubility Soluble Soluble / Low Polarity (e.g., Nitrobenzene, o-Nitrotoluene) CheckSolubility->Soluble Yes Insoluble Insoluble / Streaking (e.g., Nitrophenols, Nitroanilines) CheckSolubility->Insoluble No (Streaks) StandardFlash Standard Flash Silica (Hex/EtOAc) Soluble->StandardFlash FunctionalGroup Identify Functional Group Insoluble->FunctionalGroup Acidic Acidic (-OH, -COOH) FunctionalGroup->Acidic Basic Basic (-NH2) FunctionalGroup->Basic AcidMod Flash + 1% Acetic Acid OR Reverse Phase (C18) Acidic->AcidMod AmineCol Amine-Functionalized Silica OR Flash + 1% TEA Basic->AmineCol

Figure 2: Decision matrix for selecting the correct stationary phase and modifier.

FAQ: Quick Troubleshooting

Q: My sample turned black on the column. A: Nitroanilines are light-sensitive and prone to oxidation. Wrap your column in aluminum foil during the run. If using silica, the acidity may be catalyzing degradation—switch to neutral alumina or amine-silica.

Q: Can I use DCM (Dichloromethane) for recrystallization? A: Generally, no. DCM is too good a solvent; it rarely forces precipitation. It is excellent for extraction, but for crystallization, stick to Alcohols/Water or EtOAc/Hexane.

Q: I have a mixture of 2-nitro and 4-nitro isomers. HPLC shows them merging. A: Change your solvent modifier. If using Acetonitrile/Water, switch to Methanol/Water. The


-

interactions in Methanol often provide better selectivity for aromatic isomers than Acetonitrile.

References

  • Teledyne ISCO. (2012).[3][4][5] RediSep C-18 reversed phase column: Purification of primary amines. Retrieved from [Link]

  • Biotage. (2023).[6] How does an acid pH modifier impact flash chromatography? Retrieved from [Link]

  • Tong, C. et al. (2010).[7] Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography. Chemosphere. Retrieved from [Link]

  • Institution of Chemical Engineers (IChemE). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]

  • Stonehouse Process Safety. (2025). The Hidden Hazard of Thermal Instability in Powders.[8] Retrieved from [Link]

Sources

Troubleshooting

Improving the resolution of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid in reverse-phase HPLC

Topic: Resolution of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid (4-Hydroxy-3-nitromandelic acid) in RP-HPLC. Welcome to the Advanced Chromatography Support Hub Current Status: Online Agent: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolution of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid (4-Hydroxy-3-nitromandelic acid) in RP-HPLC.

Welcome to the Advanced Chromatography Support Hub

Current Status: Online Agent: Dr. Aris (Senior Application Scientist) Ticket Context: You are attempting to resolve 4-hydroxy-3-nitromandelic acid , a highly polar, acidic metabolite. Standard C18 protocols likely result in void elution (k' < 1) or severe tailing due to the compound's dual acidic functionality (carboxylic acid + nitro-activated phenol).

This guide addresses the three most common failure modes reported for this molecule class.

Ticket #001: "My Analyte Elutes in the Void Volume (k' ≈ 0)"

User Report:

"I am using a standard C18 column with 0.1% Formic Acid / Acetonitrile. The target peak comes out immediately with the solvent front. I cannot calculate resolution because there is no retention."

Root Cause Analysis: The analyte possesses three polarity-enhancing groups: a hydroxyl (-OH), a carboxylic acid (-COOH), and a nitro group (-NO2). On a standard alkyl (C18) phase, the "phase collapse" (dewetting) phenomenon occurs when water content exceeds 95%, and the analyte is too hydrophilic to partition into the hydrophobic ligands.

Technical Resolution: You must switch to a stationary phase capable of Hydrophilic Retention or Pi-Pi Interaction .

Recommended Column Chemistries
Column TypeMechanism of ActionWhy it works for Nitrated Mandelic Acids
Pentafluorophenyl (PFP/F5) Pi-Pi Interactions + Dipole-DipoleBest Choice. The electron-deficient fluorine ring interacts strongly with the electron-rich nitro-aromatic ring of your analyte.
Polar-Embedded C18 Shielded Silanols + Polar GroupPrevents phase collapse in 100% aqueous mobile phases. Allows you to start at 0% organic to force retention.
C18-Aq (High Density) Hydrophobic Retention (Optimized)Compatible with 100% water, but lacks the specific selectivity for the nitro group that PFP offers.

Action Plan:

  • Swap Column: Move to a PFP (e.g., 2.7 µm fused-core PFP) or a Polar-Embedded C18.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) or 0.1% Formic Acid.[1][2]

  • Initial Gradient: Hold at 0-2% Organic for the first 2 minutes. Standard C18 cannot do this without dewetting; these columns can.

Ticket #002: "I Can't Separate the Nitrated Product from the Precursor"

User Report:

"I have retention now, but the nitrated metabolite co-elutes with the non-nitrated precursor (4-hydroxymandelic acid) or similar impurities."

Root Cause Analysis: On alkyl phases (C18/C8), separation is driven purely by hydrophobicity. The nitro group adds polarity (reducing retention) but also bulk (increasing retention), often leading to co-elution with the precursor. You lack Selectivity (


) .

Technical Resolution: Leverage the specific chemistry of the Nitro (-NO2) group. Nitro groups are strong dipole moments and electron-withdrawing groups.

Protocol: Methanol vs. Acetonitrile Screening

  • Acetonitrile (ACN): Suppresses pi-pi interactions. Use this if you want to separate based purely on hydrophobicity.

  • Methanol (MeOH): Promotes pi-pi interactions. Recommended. Methanol allows the PFP or Phenyl-Hexyl stationary phase to interact with the nitro-aromatic ring, significantly shifting the retention time of the nitrated species away from the non-nitrated precursor.

Visualizing the Selectivity Strategy:

SelectivityLogic Start Resolution Issue: Co-elution with Precursor CheckCol Current Column? Start->CheckCol C18 Standard C18 CheckCol->C18 If PFP PFP / Phenyl CheckCol->PFP If Action1 Switch to PFP/F5 (Target Nitro Group) C18->Action1 Action2 Switch Organic Modifier (ACN -> MeOH) PFP->Action2 Result Enhanced Selectivity (α) Nitrated species shifts due to Pi-Pi interaction Action1->Result Action2->Result

Figure 1: Decision logic for improving selectivity of nitro-aromatic compounds.

Ticket #003: "Peak Tailing is Severe (Asymmetry > 1.5)"

User Report:

"The peak looks like a shark fin. It tails badly, making integration difficult."

Root Cause Analysis: Your molecule has a carboxylic acid (pKa ~3.4) and a phenolic hydroxyl.[3][4] The nitro group at the ortho position lowers the phenol's pKa significantly (likely into the 6.0–7.0 range or lower). If your mobile phase pH is near either pKa, you have "mixed-mode" ionization, causing tailing. Additionally, ionized acids interact with residual silanols on the silica surface.

Technical Resolution: You must suppress ionization completely (Ion Suppression Mode).

The "Rule of 2" Protocol: The pH of the mobile phase must be 2 units below the pKa of the most acidic group.

  • Target pKa (COOH) ≈ 3.4

  • Target Mobile Phase pH ≈ 1.4 to 2.0

Recommended Mobile Phase Additives:

  • 0.1% Trifluoroacetic Acid (TFA): Strong acid (pH ~2.0) and acts as an ion-pairing agent to mask silanols. Warning: Suppresses MS signal.

  • 0.1% Formic Acid (FA): Weaker (pH ~2.7). Might not be low enough.

  • Phosphate Buffer (20mM, pH 2.0): Gold Standard for UV. Phosphate masks silanols effectively and provides high buffering capacity. (Not MS compatible).

Master Protocol: Optimized Method for Nitrated Mandelic Acid

This protocol synthesizes the solutions above into a self-validating workflow.

System Suitability Requirements:

  • USP Tailing Factor: < 1.3

  • Resolution (Rs): > 2.0 between Nitrated and Non-Nitrated forms.

ParameterSetting / SpecificationRationale
Column Fluorophenyl (PFP) or C18-Aq (3.0 x 100mm, 2.7µm)PFP targets the nitro group; Aq allows 100% water start.
Mobile Phase A Water + 0.1% TFA (or 20mM Phosphate pH 2.0)Low pH suppresses COOH ionization; TFA masks silanols.
Mobile Phase B Methanol + 0.1% TFAMethanol enhances pi-pi selectivity for the nitro-aromatic.
Flow Rate 0.4 - 0.6 mL/minOptimized for 3.0mm ID columns.
Temperature 35°C - 40°CReduces viscosity, improves mass transfer for polar acids.
Detection UV 280 nm (Primary), 254 nm (Secondary)Nitro-phenols often have a bathochromic shift. 280nm reduces mobile phase noise.

Gradient Table:

Time (min) % B (Methanol) Event
0.00 2% Load: High aqueous to force retention.
2.00 2% Isocratic Hold: Critical for polar retention.
10.00 40% Separation: Shallow gradient for resolution.
12.00 95% Wash: Remove hydrophobic matrix.

| 12.10 | 2% | Re-equilibrate: Crucial to prevent "phase collapse" drift. |

Advanced Troubleshooting: The "Ghost Peak" Phenomenon

Issue: You see small peaks appearing in blank injections after running the nitrated mandelic acid. Diagnosis: Nitrated phenols can be "sticky" on stainless steel or PEEK tubing due to chelation or adsorption, especially if the system was previously used for basic compounds. Fix: Implement a Needle Wash containing 50:50 Water:MeOH + 0.1% Formic Acid. Ensure the column is flushed with 95% Methanol for 10 minutes post-run.

References & Grounding
  • Separation of Polar Acidic Compounds (General Mechanisms):

    • Source: Waters Corporation. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques."

    • URL:[Link]

  • Selectivity of PFP Phases for Nitro-Aromatics:

    • Source: MAC-MOD Analytical. "Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality."

    • URL:[Link]

  • Troubleshooting Peak Shape (Silanol Interactions):

    • Source: LCGC International. "A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes."

    • URL:[Link]

  • Nitrated Phenol Analysis (Analogous Methodology):

    • Source: SIELC Technologies.[5][6] "Separation of 4-Hydroxy-3-nitrobenzoic acid on Newcrom R1 HPLC column." (Demonstrates the necessity of mixed-mode or specific polar retention for this exact structural class).

    • URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Degradation of 2-Hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic Acid During Workup

As a Senior Application Scientist, I frequently consult on the isolation and purification of highly functionalized aromatic compounds. 2-Hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid (commonly known as 4-hydroxy-3-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the isolation and purification of highly functionalized aromatic compounds. 2-Hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid (commonly known as 4-hydroxy-3-nitromandelic acid) is a notoriously sensitive alpha-hydroxy acid (AHA). Yield losses, unexpected color changes, and impurity spikes during its workup are almost always driven by a failure to control the delicate electronic interplay between its three reactive motifs: the alpha-hydroxy acid, the phenolic hydroxyl, and the electron-withdrawing nitro group.

This technical guide provides a mechanistic root-cause analysis, a troubleshooting FAQ, and a self-validating experimental protocol to ensure the structural integrity of your compound during extraction and isolation.

Section 1: Mechanistic Root Cause Analysis

To prevent degradation, you must first understand the causality behind it. 4-Hydroxy-3-nitromandelic acid degrades via three primary pathways during improper workup:

  • Oxidative Decarboxylation: Alpha-hydroxy acids are highly susceptible to oxidative decarboxylation, yielding the corresponding carbonyl compound (in this case, 4-hydroxy-3-nitrobenzaldehyde)[1]. This pathway is aggressively accelerated by trace transition metals (e.g., Cu, Co, Ni), dissolved molecular oxygen, and light exposure[2].

  • Base-Promoted Oxidation: The 3-nitro group strongly withdraws electron density from the aromatic ring, significantly lowering the pKa of the 4-hydroxyl group to approximately 7.0. If the pH crosses this threshold during workup, the phenoxide anion forms. This electron-rich intermediate is highly prone to aerobic oxidation, rapidly polymerizing into dark quinone-like tars.

  • Acid-Catalyzed Esterification/Dehydration: Prolonged exposure to strong mineral acids in the presence of alcoholic solvents (e.g., methanol, ethanol) leads to Fischer esterification of the carboxylic acid or dehydration of the alpha-hydroxyl group.

Section 2: Troubleshooting Guide & FAQs

Q1: My reaction mixture turns dark brown/black during the aqueous quench, and my isolated yield is extremely low. What is happening?

  • Root Cause: You are crossing the pKa threshold of the nitrophenol moiety. If the pH exceeds 6.5 during the quench, the phenoxide anion forms and rapidly oxidizes in the presence of air.

  • Solution: Always quench into a pre-chilled acidic buffer to ensure the pH remains strictly between 2.0 and 2.5. Never use basic or neutral aqueous washes (like saturated NaHCO₃) for this specific compound.

Q2: LC-MS analysis of my crude product shows a major impurity at M-46 (loss of H₂O + CO). Why is this forming?

  • Root Cause: This exact mass loss corresponds to the formation of 4-hydroxy-3-nitrobenzaldehyde via oxidative decarboxylation. Trace transition metals from your reaction (e.g., cross-coupling catalysts) or from stainless steel equipment catalyze this degradation in the presence of dissolved oxygen[2]. Furthermore, this process can be driven photocatalytically[3].

  • Solution: Incorporate a chelating agent into your workup. Wash your organic extracts with an aqueous solution of 0.1 M EDTA to sequester trace metals. Shield your separatory funnels and flasks from direct light[4].

Q3: I am concentrating my product using a rotary evaporator, but I see a new impurity forming during solvent removal. How do I prevent this?

  • Root Cause: Thermal degradation. Mandelic acid derivatives can undergo thermal decarboxylation or acid-catalyzed esterification if residual alcohols and acids are present during concentration.

  • Solution: Keep the rotary evaporator water bath strictly below 35°C. Ensure all traces of mineral acid are removed by washing with brine before evaporation. Do not use methanol or ethanol as co-solvents during extraction.

Section 3: Optimized Step-by-Step Workup Protocol

This protocol is engineered as a self-validating system. By embedding physical checks into the workflow, you guarantee that the chemical environment remains hostile to degradation pathways.

Step 1: Acidic Quench

  • Cool the crude reaction mixture to 0–5°C using an ice-water bath.

  • Slowly transfer the mixture into a vigorously stirred, pre-chilled solution of 1M Sodium Bisulfate (NaHSO₄) (using 3 volumes relative to your reaction volume).

  • Self-Validation Check: Measure the pH of the aqueous phase using a calibrated pH meter. It must read between 2.0 and 2.5. If pH > 2.5, add 1M HCl dropwise until the target is reached.

Step 2: Extraction

  • Extract the aqueous layer with Methyl tert-Butyl Ether (MTBE) (3 × 2 volumes).

  • Causality: MTBE is strictly preferred over Ethyl Acetate or alcohols because it limits the extraction of highly polar inorganic salts, resists hydrolysis, and cannot participate in Fischer esterification with the target carboxylic acid.

Step 3: Metal Sequestration and Washing

  • Wash the combined organic layers with 0.1 M aqueous EDTA solution (1 volume).

  • Causality: EDTA chelates trace transition metals (Co, Cu, Fe) that act as potent catalysts for oxidative decarboxylation[2].

  • Wash with saturated aqueous NaCl (brine) (1 volume) to remove residual water and acid.

  • Self-Validation Check: The organic layer should be visually clear and pale yellow. A dark brown or red tint indicates phenoxide formation or oxidation, requiring an immediate re-wash with 1M NaHSO₄.

Step 4: Drying and Concentration

  • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄).

  • Causality: Avoid Magnesium Sulfate (MgSO₄), as it can act as a mild Lewis acid and trigger side reactions with the alpha-hydroxy group.

  • Filter and concentrate under reduced pressure.

  • Critical Parameter: Maintain the water bath temperature ≤ 35°C and shield the evaporation flask from direct light using aluminum foil to prevent photocatalytic degradation[3].

Section 4: Quantitative Data & Comparison

Degradation PathwayPrimary ByproductCatalyst / TriggerPrevention Strategy
Oxidative Decarboxylation 4-Hydroxy-3-nitrobenzaldehydeTrace metals (Co, Ni), O₂, LightEDTA wash, N₂ degassing, Dark conditions
Base-Promoted Oxidation Quinones / Polymeric tarspH > 6.5, O₂Quench to pH 2.0–2.5, Avoid basic washes
Acid-Catalyzed Esterification Alkyl 4-hydroxy-3-nitromandelateAlcohols, H⁺, HeatUse MTBE, Strictly avoid MeOH/EtOH
Thermal Degradation Cleavage productsTemperatures > 40°CEvaporate at ≤ 35°C under high vacuum

Section 5: Visualizing the Workflows

DegradationPathways Target 4-Hydroxy-3-nitromandelic Acid OxDecarb Oxidative Decarboxylation (O2, Trace Metals, Light) Target->OxDecarb BaseDeg Base-Promoted Oxidation (pH > 6.5, O2) Target->BaseDeg AcidDeg Acid-Catalyzed Esterification (Alcohols, H+, Heat) Target->AcidDeg Aldehyde 4-Hydroxy-3-nitrobenzaldehyde (Major Byproduct) OxDecarb->Aldehyde Polymer Quinones / Polymeric Tars (Dark Brown/Black) BaseDeg->Polymer Ester Alkyl 4-hydroxy-3-nitromandelate (Impurity) AcidDeg->Ester

Fig 1: Primary degradation pathways of 4-hydroxy-3-nitromandelic acid during improper workup.

OptimizedWorkflow Step1 Acidic Quench (pH 2.0-2.5, 0°C) Step2 Extraction (MTBE Solvent) Step1->Step2 Step3 EDTA Wash (Remove Metals) Step2->Step3 Step4 Brine Wash & Na2SO4 Dry Step3->Step4 Step5 Concentration (T ≤ 35°C, Dark) Step4->Step5 Product Pure 4-Hydroxy-3- nitromandelic Acid Step5->Product

Fig 2: Optimized self-validating extraction and isolation workflow to prevent degradation.

References

1.[1] Mechanism of Oxidative Decarboxylation of a-Hydroxy Acids by Bromine Water. Part 11. Oxidation in Acidic Medium. Canadian Science Publishing. 2.[2] CoCl2 catalysed decarboxylation-oxidation of mandelic acids by molecular oxygen. New Journal of Chemistry (RSC Publishing). 3.[3] Nickel-Photocatalytic Decarboxylative Oxidation of Mandelic Acids. ChemRxiv. 4.[4] Applications of hydroxy acids: classification, mechanisms, and photoactivity. PMC - NIH.

Sources

Troubleshooting

Technical Support Center: A Guide to the Regioselective Synthesis of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxy-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid. Our focus is to address the primary challenge in this synthesis: controlling the regioselectivity during the nitration of the 4-hydroxymandelic acid intermediate to prevent the formation of undesired isomers.

The Core Challenge: Regioselectivity in Electrophilic Aromatic Substitution

The synthesis of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid is typically a two-step process. First, 4-hydroxymandelic acid is synthesized via the condensation of phenol and glyoxylic acid.[1][2] The subsequent and most critical step is the electrophilic nitration of this intermediate.

The phenol moiety is highly activated, with the hydroxyl group being a strong ortho, para-director. Since the para position is already substituted, the incoming nitro group is directed to the two ortho positions (C3 and C5). This invariably leads to a mixture of the desired 3-nitro isomer and the undesired 5-nitro isomer, alongside potential di-nitro byproducts. Achieving high selectivity for the 3-nitro isomer is paramount and requires precise control over reaction conditions.

Synthetic Pathway and Isomer Formation

G cluster_0 Step 1: Condensation cluster_1 Step 2: Nitration Phenol Phenol HM 4-Hydroxymandelic Acid (Intermediate) Phenol->HM Alkaline Condensation GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->HM Product_3_Nitro Desired Product: 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid HM->Product_3_Nitro Major Pathway Product_5_Nitro Isomeric Byproduct: 2-hydroxy-2-(4-hydroxy-5-nitrophenyl)acetic acid HM->Product_5_Nitro Minor Pathway Product_Dinitro Di-nitro Byproduct HM->Product_Dinitro Side Reaction NitratingAgent Nitrating Agent (e.g., Dilute HNO₃) NitratingAgent->Product_3_Nitro NitratingAgent->Product_5_Nitro NitratingAgent->Product_Dinitro

Caption: Overall synthetic workflow for 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary isomeric impurity I should be concerned about? A1: The most common impurity is the 2-hydroxy-2-(4-hydroxy-5-nitrophenyl)acetic acid isomer, formed by nitration at the C5 position of the phenyl ring. The relative ratio of the 3-nitro (desired) to 5-nitro (undesired) isomer is highly dependent on reaction conditions.

Q2: Why is strict temperature control so crucial during the nitration step? A2: The nitration of phenols is a highly exothermic reaction.[3] Elevated temperatures can lead to a runaway reaction, resulting in the formation of polymeric tars and oxidative byproducts.[3] Furthermore, temperature influences the kinetic vs. thermodynamic control of the reaction, which can affect the ortho:para isomer ratio, and in this case, the ratio between the two available ortho positions.[3] Lower temperatures generally provide better selectivity.

Q3: What analytical methods are best for differentiating and quantifying the 3-nitro and 5-nitro isomers? A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most effective method.[4][5] A reversed-phase C18 column can typically separate the isomers based on their polarity differences.[4] Capillary Zone Electrophoresis (CZE) has also been shown to be effective for separating nitrophenol isomers.[6]

Q4: Can I nitrate the phenol starting material first and then perform the condensation with glyoxylic acid? A4: While possible, this route is generally not recommended. Nitrophenols are less reactive towards electrophilic substitution than phenol itself, which could lead to lower yields in the subsequent condensation step. The primary synthesis route involves nitration of the pre-formed mandelic acid derivative.

Q5: What causes the formation of dark, tar-like substances in my reaction? A5: Tar and resin formation is typically a result of a runaway reaction due to poor temperature control or the use of overly harsh nitrating agents (e.g., concentrated nitric/sulfuric acid).[3] Phenols are highly activated and susceptible to oxidation by nitric acid, leading to colored byproducts and polymers.[3]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.

Problem Observed Probable Cause(s) Recommended Solutions & Preventative Measures
Low Yield of Nitrated Product 1. Oxidation of the Phenol Ring: The highly activated ring is susceptible to oxidation by nitric acid, especially at higher temperatures.[3] 2. Incomplete Reaction: Insufficient reaction time, poor mixing, or inadequate amount of nitrating agent. 3. Tar/Polymer Formation: Uncontrolled exothermic reaction leading to polymeric byproducts.[3]Solutions:Maintain Low Temperatures: Conduct the nitration in an ice bath (0-5 °C) to control the exotherm.[3] • Use Dilute Nitric Acid: This reduces the oxidizing potential and helps control the reaction rate.[3] • Stepwise Reagent Addition: Add the nitrating agent slowly and dropwise to the substrate solution to maintain temperature control.[3] • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and formation of the product.
High Percentage of the 5-Nitro Isomer (Poor Regioselectivity) 1. Reaction Temperature: Higher temperatures can alter the isomer ratio. 2. Solvent Effects: The polarity of the solvent can influence the transition states leading to the different isomers.[3] 3. Choice of Nitrating Agent: Some nitrating agents offer better regioselectivity than others.Solutions:Optimize Temperature: Lowering the reaction temperature often improves selectivity.[3] • Solvent Screening: Experiment with different solvents. Non-polar solvents like CCl₄ or more polar options like acetic acid can influence the outcome.[3] • Alternative Nitrating Agents: Consider milder or more regioselective nitrating agents such as metal nitrates (e.g., Sr(NO₃)₂) or a combination of NaNO₃ with an acid catalyst.[7][8]
Presence of Di-nitrated Byproducts 1. Excess Nitrating Agent: Using a stoichiometric excess of the nitrating agent can lead to a second nitration event. 2. Elevated Temperature: Higher temperatures can provide the activation energy needed for a second substitution.Solutions:Stoichiometric Control: Use a carefully controlled amount of the nitrating agent (e.g., 1.0-1.1 equivalents). • Rigorous Temperature Control: Maintain a consistently low temperature throughout the addition and reaction period.
Difficulty Separating Isomers 1. Similar Polarity: The 3-nitro and 5-nitro isomers have very similar chemical structures and polarities. 2. Suboptimal Chromatography Conditions: Incorrect choice of mobile phase or stationary phase.Solutions:Optimize HPLC: Develop a robust HPLC method. Experiment with different mobile phase compositions (e.g., varying the ratio of acetonitrile/methanol to a buffered aqueous phase) and pH.[4] • Fractional Crystallization: In some cases, careful fractional crystallization from a suitable solvent system may enrich one isomer.
Troubleshooting Workflow

G start Analyze Crude Product (e.g., HPLC, TLC) q1 Is Isomer Ratio Unacceptable? start->q1 s1 Optimize Nitration: 1. Lower Temperature (0-5 °C) 2. Screen Solvents 3. Try Milder Nitrating Agents q1->s1 Yes q2 Is Overall Yield Low? q1->q2 No s1->q2 s2 Check for Degradation: 1. Ensure Strict Temp. Control 2. Use Dilute Reagents 3. Check Reaction Time (TLC) q2->s2 Yes q3 Are Di-nitro Products Present? q2->q3 No s2->q3 s3 Refine Stoichiometry: 1. Use ~1.0 eq. Nitrating Agent 2. Ensure Slow, Controlled Addition q3->s3 Yes end_node Purify Optimized Product q3->end_node No s3->end_node

Caption: A logical workflow for troubleshooting common synthesis issues.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxymandelic Acid (Intermediate)

This protocol is adapted from established methods for the condensation of phenols with glyoxylic acid.[1][2]

Materials:

  • Phenol

  • Glyoxylic acid (50% solution in water)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and thermometer, dissolve phenol (1.0 eq) in an aqueous solution of NaOH (2.5 eq) at room temperature.

  • Cool the resulting sodium phenoxide solution to 0-5 °C using an ice bath.

  • In a separate beaker, dilute the glyoxylic acid solution (1.2 eq) with cold deionized water.

  • Slowly add the glyoxylic acid solution dropwise to the cold, stirring phenoxide solution over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 1-2 with concentrated HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-hydroxymandelic acid, which can be purified by crystallization.

Protocol 2: Regioselective Nitration of 4-Hydroxymandelic Acid

This protocol emphasizes conditions designed to maximize the yield of the desired 3-nitro isomer.

Materials:

  • 4-Hydroxymandelic Acid (from Protocol 1)

  • Glacial Acetic Acid

  • Nitric Acid (70%)

  • Deionized Water

Procedure:

  • Dissolve 4-hydroxymandelic acid (1.0 eq) in glacial acetic acid in a three-neck flask equipped with a dropping funnel, magnetic stirrer, and thermometer.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare the nitrating agent by diluting nitric acid (1.05 eq) with a small amount of cold glacial acetic acid in the dropping funnel.

  • Add the nitrating agent dropwise to the stirred solution over 1-2 hours. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction progress via HPLC or TLC to ensure consumption of the starting material.

  • Once complete, very slowly pour the reaction mixture into a beaker containing a large volume of ice-water with vigorous stirring.

  • The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product. This mixture will contain both 3-nitro and 5-nitro isomers and must be purified.

Protocol 3: HPLC Analysis of Isomer Ratio

Instrumentation & Reagents:

  • HPLC system with UV detector (set to 280 nm)

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or an appropriate buffer (e.g., acetate buffer) to control pH

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of Acetonitrile and water (with 0.1% phosphoric acid to maintain a low pH). A typical starting point could be a gradient from 20% to 80% Acetonitrile over 20 minutes.

  • Sample Preparation: Dissolve a small amount of the crude nitrated product in the mobile phase.

  • Injection: Inject the sample onto the HPLC system.

  • Analysis: The isomers will elute at different retention times. The ortho-nitrophenol derivatives are generally less polar than their para counterparts due to intramolecular hydrogen bonding, but the two ortho isomers (3-nitro and 5-nitro) will have very close retention times requiring an optimized method for baseline separation.[4]

  • Quantification: Integrate the peak areas of the 3-nitro and 5-nitro isomers to determine the isomer ratio in the crude product.

References

  • Chhatre, S. V., et al. (2011). Regioselective Nitration of Phenols by NaNO3 in Microemulsion. Synthetic Communications, 41(1), 128-134. Retrieved from [Link]

  • Zare, A., et al. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Turkish Journal of Chemistry. Retrieved from [Link]

  • Renaud, J. P., et al. (2002). Regioselective nitration of phenol induced by catalytic antibodies. PubMed. Retrieved from [Link]

  • Hajipour, A. R., et al. (2005). Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate in the presence of H2SO4-silica under solvent free conditions. ResearchGate. Retrieved from [Link]

  • Guo, X., et al. (2004). The separation and determination of nitrophenol isomers by high-performance capillary zone electrophoresis. PubMed. Retrieved from [Link]

  • Al-Rimawi, F. (2010). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. Retrieved from [Link]

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • Vaia. (n.d.). nitro phenol and - p - -nitro phenol can be separated by (A) Fractional distillation (B) Aqueous. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxymandelic acid. Retrieved from [Link]

  • Google Patents. (n.d.). KR950005766B1 - Preparation of 4-hydroxymandelic acid.

Sources

Reference Data & Comparative Studies

Validation

Purity assessment of synthesized 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid.

Executive Summary In the synthesis of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid (also known as 4-hydroxy-3-nitromandelic acid), achieving and verifying high purity is critical, particularly given its potential rol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid (also known as 4-hydroxy-3-nitromandelic acid), achieving and verifying high purity is critical, particularly given its potential role as a chiral intermediate in the synthesis of adrenergic drugs and enzyme inhibitors.

This guide objectively compares three analytical methodologies for purity assessment: HPLC-UV/DAD , Quantitative NMR (qNMR) , and Potentiometric Titration . While HPLC remains the gold standard for impurity profiling, this guide highlights why qNMR is the superior "absolute" method for potency determination when certified reference standards are unavailable.

Chemical Context & Impurity Profile[1][2][3][4][5][6]

To select the correct analytical method, one must understand the synthesis-derived impurities.[1] The target molecule is a nitrated mandelic acid derivative .

  • Target Molecule: 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid.

  • Common Synthesis Route: Condensation of 4-hydroxy-3-nitrobenzaldehyde with dihalocarbenes (generated from chloroform/bromoform) or glyoxylic acid condensation.

  • Critical Impurities:

    • 4-Hydroxy-3-nitrobenzaldehyde: Unreacted starting material. Distinct UV absorbance and NMR signal (aldehyde proton).

    • 4-Hydroxy-3-nitrobenzoic acid: Oxidative degradation product. Highly acidic.[2]

    • Inorganic Salts: Residuals from hydrolysis steps (e.g., NaCl, KCl). Invisible to UV, detectable by ash test or conductivity, but qNMR can quantify organic purity despite them.

Comparative Analysis of Assessment Methods

Method A: HPLC-UV/DAD (The Specificity Standard)

Best For: Routine quality control, impurity profiling, and separating structural isomers.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is the industry workhorse. For this acidic, polar molecule, Reverse Phase (RP) chromatography with ion suppression is mandatory.

Protocol Design:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (pH ~2.7). Acidification is crucial to protonate the carboxylic acid (

      
      ) and the nitro-phenol (
      
      
      
      ), preventing peak tailing.
    • Solvent B: Acetonitrile (ACN).[3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection:

    • 254 nm (Benzene ring/Nitro group).

    • 320 nm (Phenolic shift).

Pros:

  • Separation: Physically separates the aldehyde precursor and benzoic acid byproducts from the main peak.

  • Sensitivity: Low Limit of Detection (LOD), typically <0.05%.

Cons:

  • Reference Standard Dependency: Accurate quantitation requires a high-purity reference standard of the target molecule, which may not exist for novel synthesized batches.

  • Blind Spots: Does not detect inorganic salts or non-chromophoric impurities.

Method B: Quantitative NMR (qNMR) (The Absolute Standard)

Best For: Mass balance purity (potency) determination without a reference standard.

qNMR is increasingly preferred in early-stage drug development because it relies on the fundamental physics of nuclear spin rather than relative response factors.

Protocol Design:

  • Solvent: DMSO-

    
    . The target compound is polar and likely sparingly soluble in 
    
    
    
    . DMSO ensures full solubility and separates exchangeable protons (OH/COOH) from the spectral window.
  • Internal Standard (IS): Maleic Acid (singlet at ~6.3 ppm) or 1,3,5-Trimethoxybenzene. The IS must be high purity (TraceCERT® grade).

  • Key Diagnostic Signal: The methine proton (

    
    ) appears as a singlet (or doublet if coupling with OH is visible) around 5.0–5.3 ppm . This region is typically clear of aromatic impurities.
    

Pros:

  • Self-Validating: No reference standard of the analyte is needed; only the internal standard purity matters.

  • Comprehensive: Detects all organic impurities (including residual solvents like ethyl acetate or ethanol).

Cons:

  • Sensitivity: Higher LOD compared to HPLC (typically >0.5%).

  • Cost: Requires deuterated solvents and high-field instrument access.

Method C: Potentiometric Titration

Best For: Bulk purity assessment and salt content verification.

Protocol Design:

  • Titrant: 0.1 N NaOH (standardized).

  • Solvent: 50% Ethanol/Water to ensure solubility.

  • Curve Analysis: Expect two inflection points if the phenolic proton is distinct enough from the carboxylic acid, though often they overlap.

Pros:

  • Low Cost: Minimal equipment.

  • Absolute: Based on stoichiometry.

Cons:

  • Non-Specific: Cannot distinguish between the target mandelic acid and the impurity 4-hydroxy-3-nitrobenzoic acid (both consume NaOH).

Data Summary & Decision Matrix

FeatureHPLC-UVqNMRPotentiometric Titration
Specificity High (Separates impurities)High (Structural resolution)Low (Functional group only)
LOD/Sensitivity High (<0.05%)Moderate (~0.1%)Low (>1%)
Reference Std? Required Not Required Not Required
Throughput High (Automated)Low (Manual prep)Medium
Primary Use Impurity ProfilingAbsolute Purity (Potency)Bulk Assay

Recommended Workflow (Visualized)

The following diagram illustrates the logical flow for assessing the synthesized product, prioritizing qNMR for initial potency assignment and HPLC for impurity cleanup.

PurityAssessment cluster_0 Path A: Impurity Profiling cluster_1 Path B: Absolute Purity Start Synthesized Crude (4-hydroxy-3-nitromandelic acid) Solubility Solubility Check (DMSO vs. Mobile Phase) Start->Solubility HPLC HPLC-UV (C18) Gradient Elution Solubility->HPLC Qualitative qNMR 1H qNMR (DMSO-d6 + Maleic Acid IS) Solubility->qNMR Quantitative ImpurityID Identify Impurities (Aldehyde vs. Benzoic Acid) HPLC->ImpurityID Decision Does Purity Meet Spec? ImpurityID->Decision Potency Calculate Mass % (Potency) qNMR->Potency Potency->Decision Recrystallize Recrystallize (Water/Ethanol) Decision->Recrystallize No (<95%) Release Release for Application Decision->Release Yes (>98%) Recrystallize->Start Re-process

Figure 1: Integrated analytical workflow for nitrated mandelic acid derivatives.

Senior Scientist’s Recommendation

For a newly synthesized batch of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid , do not rely on a single method.

  • Run HPLC-UV first to qualitatively confirm the absence of the starting material (4-hydroxy-3-nitrobenzaldehyde). The aldehyde has a distinct retention time and UV spectrum. If the aldehyde > 1%, recrystallize before further testing.

  • Use qNMR for the Certificate of Analysis (CoA). Since you likely synthesized this because a commercial standard was expensive or unavailable, you cannot validly use HPLC for quantification (assay) without a reference. qNMR provides the absolute purity value required for downstream stoichiometric calculations.

References

  • Separation of 4-Hydroxy-3-nitrobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link] (Accessed Oct 2023). Provides baseline HPLC conditions for nitrated phenolic acids.

  • Quantitative NMR (qNMR) – A Modern Alternative to HPLC. Almac Group. Available at: [Link] (Accessed Oct 2023). Validates qNMR as a release test for pharmaceutical intermediates.

  • 4-Hydroxy-3-nitrophenylacetic acid. PubChem, National Library of Medicine. CID 24853155.[4] Available at: [Link] (Accessed Oct 2023). Source for physical property data and related structures.[2][5][6]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Available at: [Link] (Accessed Oct 2023). Reference for pKa estimation of nitrophenols to guide buffer selection.

Sources

Comparative

Comparison of analytical techniques for 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid.

Synonyms: 4-Hydroxy-3-nitromandelic acid; Nitromandelic acid derivative Context: Primary oxidative degradant and metabolic intermediate of Nitrocatechol-class COMT inhibitors (e.g., Entacapone, Tolcapone). Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Synonyms: 4-Hydroxy-3-nitromandelic acid; Nitromandelic acid derivative Context: Primary oxidative degradant and metabolic intermediate of Nitrocatechol-class COMT inhibitors (e.g., Entacapone, Tolcapone).

Executive Summary & Strategic Context

In the development of catechol-O-methyltransferase (COMT) inhibitors, 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid represents a critical quality attribute. Unlike simple phenolic acids, the presence of the nitro group at the ortho position to the hydroxyl group significantly alters the compound's pKa and UV absorption profile, rendering standard Vanillylmandelic Acid (VMA) protocols insufficient.

This guide compares the two dominant analytical paradigms: Ion-Suppression HPLC-UV for pharmaceutical quality control (QC) and Negative-Mode LC-MS/MS for bioanalytical pharmacokinetics (PK).

The Analytical Challenge
  • Polarity: The molecule contains both a carboxylic acid and a phenolic hydroxyl, making it highly polar. Retention on C18 requires strict pH control.

  • Photolability: The nitro-aromatic core is susceptible to photo-reduction or isomerization under ambient light.

  • Ionization: The electron-withdrawing nitro group stabilizes the phenolate ion, making ESI- (negative mode) significantly more sensitive than ESI+.

Technique A: Ion-Suppression HPLC-UV (QC & Purity)

Best For: Raw material release, stability testing, and bulk drug impurity profiling.

The Mechanism

This method relies on ion suppression . By lowering the mobile phase pH below the pKa of the carboxylic acid (~3.4) and the phenol (~6-7), the analyte remains neutral. This maximizes hydrophobic interaction with the C18 stationary phase, preventing "peak fronting" and ensuring sharp resolution from the parent drug.

Validated Protocol
  • Column: End-capped C18 (e.g., Phenomenex Kinetex 5µm or Waters XBridge), 250 x 4.6 mm.

    • Expert Insight: Avoid standard silica columns; the nitro group can interact with free silanols causing tailing. Use "base-deactivated" or highly end-capped phases.

  • Mobile Phase A: 25 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-5 min: 5% B (Isocratic hold to elute very polar salts)

    • 5-20 min: 5% → 60% B (Linear gradient)

    • 20-25 min: 60% B (Wash)

  • Detection: DAD/UV at 310 nm .

    • Why 310 nm? While the benzene ring absorbs at 210 nm, the nitro-phenol conjugation band is roughly 300-350 nm. Using 310 nm eliminates interference from non-nitrated aromatic impurities.

Self-Validating System (QC Checks)
  • Resolution Check: Calculate Resolution (

    
    ) between the analyte and the parent drug (Entacapone). 
    
    
    
    must be > 2.0.[1][2]
  • Peak Purity: Use Diode Array Detection (DAD) to compare spectra at the upslope and downslope of the peak. A match factor >990 confirms no co-eluting impurities.

Technique B: Negative-Mode LC-MS/MS (Bioanalysis)

Best For: Trace quantification in plasma/urine, PK studies, and metabolite identification.

The Mechanism

The nitro group is a strong electron withdrawer, making the phenolic proton highly acidic. In Electrospray Ionization (ESI), this molecule flies exceptionally well in Negative Mode (


). Positive mode is generally 10-50x less sensitive due to the lack of basic nitrogen centers for protonation.
Validated Protocol
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 (e.g., Waters Acquity HSS T3).

    • Expert Insight: Standard C18 often fails to retain this polar metabolite in plasma extracts, leading to ion suppression from salts. HILIC retains the polar acid, eluting it after the salts.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).

    • Note: Do not use TFA or strong acids; they suppress negative ionization.

  • Mobile Phase B: Acetonitrile (95%) / Water (5%).

  • MS Transitions (MRM):

    • Precursor:

      
       226 (Deprotonated parent)
      
    • Quantifier Product:

      
       182 (Loss of 
      
      
      
      )
    • Qualifier Product:

      
       152 (Loss of 
      
      
      
      +
      
      
      )
Self-Validating System
  • Isotopic Internal Standard: Use

    
    -Entacapone metabolite or a structurally similar nitro-phenol (e.g., 3-nit Tyrosine) to correct for matrix effects.
    
  • Matrix Factor Test: Compare the peak area of the analyte spiked into extracted plasma vs. neat solvent. A variation >15% indicates significant ion suppression requiring improved extraction (e.g., SPE).

Comparative Data Analysis

FeatureHPLC-UV (Method A)LC-MS/MS (Method B)
Primary Utility Purity & Stability TestingPharmacokinetics (PK)
LOD (Limit of Detection) ~0.5 µg/mL~0.5 ng/mL (1000x more sensitive)
Linearity Range 1 - 100 µg/mL1 - 1000 ng/mL
Sample Prep Dilute & Shoot (Simple)SPE or Protein Precipitation (Complex)
Cost Per Sample Low ($)High (

$)
Specificity Moderate (Retention Time + UV Spectrum)High (Mass + Fragmentation Pattern)
Major Risk Co-elution with other polar degradantsMatrix Effects (Ion Suppression)

Visualized Workflows

Diagram 1: Sample Preparation Decision Matrix

This logic flow ensures the correct extraction method is chosen based on the sample matrix, protecting the analytical instrument and ensuring data integrity.

SamplePrep Start Sample Matrix Selection API Bulk API / Powder Start->API Bio Plasma / Urine Start->Bio Solubility Dissolve in 50:50 MeOH:Phosphate Buffer API->Solubility PPT Protein Precipitation (Cold ACN 3:1) Bio->PPT High Conc (>1 µg/mL) SPE Solid Phase Extraction (Mixed Mode Anion Exchange) Bio->SPE Trace Conc (<10 ng/mL) Filter 0.22 µm PTFE Filter Solubility->Filter InjectUV Inject: HPLC-UV Filter->InjectUV Centrifuge Centrifuge 10k RPM, 10 min PPT->Centrifuge InjectMS Inject: LC-MS/MS (Neg Mode) Centrifuge->InjectMS SPE->InjectMS

Caption: Decision matrix for selecting the optimal sample preparation workflow based on analyte concentration and matrix complexity.

Diagram 2: Mechanistic Pathway of Detection

Understanding why we choose specific detection modes (UV vs MS) based on the molecular structure.

DetectionLogic Molecule 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid Nitro Nitro Group (-NO2) Chromophore & Electron Withdrawing Molecule->Nitro Phenol Phenolic -OH Acidic Proton Molecule->Phenol UV_Path UV Absorption @ 310 nm Nitro->UV_Path Conjugation MS_Path Ionization Efficiency (ESI Negative) Nitro->MS_Path Stabilizes Charge Phenol->MS_Path Loses Proton Result_UV Specificity for Nitrated Aromatics UV_Path->Result_UV Result_MS High Sensitivity ([M-H]-) MS_Path->Result_MS

Caption: Structural features of the analyte driving the selection of UV (chromophore) vs. MS (electronegativity) detection modes.

References

  • FDA Center for Drug Evaluation and Research. (1999). Clinical Pharmacology and Biopharmaceutics Review: Entacapone (Comtan). U.S. Food and Drug Administration. [Link]

  • Kiss, B., et al. (2025). Development of characterization methods for entacapone in a pharmaceutical bulk. Journal of Pharmaceutical and Biomedical Analysis. (Retrieved via ResearchGate). [Link]

  • Holmala, D., et al. (2024). Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites.[3] National Institutes of Health (PubMed). [Link]

  • SIELC Technologies. (2023). Separation of 4-Hydroxy-3-nitrobenzoic acid and related nitrophenols on Newcrom R1 HPLC column. SIELC Application Notes. [Link]

Sources

Validation

Unambiguous Structural Validation of 2-Hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic Acid: A 2D NMR Comparison Guide

In the highly regulated spheres of drug development and metabolic profiling, confirming the exact regiochemistry of highly substituted aromatic compounds is a critical scientific requirement[1]. As a Senior Application S...

Author: BenchChem Technical Support Team. Date: March 2026

In the highly regulated spheres of drug development and metabolic profiling, confirming the exact regiochemistry of highly substituted aromatic compounds is a critical scientific requirement[1]. As a Senior Application Scientist, I approach structural elucidation not as a series of isolated analytical tests, but as a cohesive, self-validating logical framework.

This guide provides an in-depth comparative analysis of analytical platforms for validating the structure of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid (commonly known as 4-hydroxy-3-nitromandelic acid). We will explore why relying solely on Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or 1-Dimensional (1D) NMR introduces unacceptable ambiguity, and how a systematic 2D NMR suite creates an absolute proof of structure.

The Analytical Challenge: Regioisomer Ambiguity

2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid (


) features a 1,2,4-trisubstituted benzene ring attached to a mandelic acid side chain. The primary analytical challenge lies in differentiating this specific regioisomer from its positional isomers (e.g., 3-hydroxy-4-nitrophenyl or 2-hydroxy-5-nitrophenyl derivatives).
Platform Comparison: Why Alternative Methods Fall Short
  • LC-MS/MS : Mass spectrometry is the front-line approach for metabolite identification due to its exceptional sensitivity (picomole to femtomole range)[2][3]. High-resolution MS easily confirms the exact mass and empirical formula. However, MS is highly dependent on ionization techniques and often fails to differentiate between closely related regioisomers because they yield nearly identical fragmentation patterns[3][4]. MS provides the atomic formula, but it cannot map the exact spatial arrangement of the structural moieties[4].

  • 1D NMR (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and 
    
    
    
    )
    : 1D NMR is intrinsically quantitative and non-destructive[3]. It quickly identifies the AMX spin system of the aromatic ring and the presence of the aliphatic CH group[5]. However, chemical shift heuristics alone cannot definitively prove whether the nitro group is at the 3-position or the 5-position relative to the side chain[6].
  • 2D NMR Suite : Two-dimensional NMR resolves these ambiguities by spreading signals across two frequency axes, revealing exact through-bond connectivity[6][7]. This transforms structural elucidation from a probabilistic guess into a deterministic proof[8].

AnalyticalStrategy A Target: 2-hydroxy-2-(4-hydroxy- 3-nitrophenyl)acetic acid B LC-MS/MS (Formula & Fragmentation) A->B Step 1 C 1D NMR (1H, 13C) (Spin Systems) A->C Step 2 D Regioisomer Ambiguity (Nitro vs. Hydroxy Position) B->D Cannot resolve position C->D Overlapping shifts E 2D NMR Suite (COSY, HSQC, HMBC) D->E Requires connectivity F Unambiguous Structural Validation E->F Definitive proof

Workflow comparing LC-MS/MS and 1D NMR limitations with 2D NMR for unambiguous validation.

Table 1: Comparative Platform Performance for Regioisomer Validation
Analytical PlatformSensitivityConnectivity ProofRegioisomer DifferentiationSample Recovery
LC-MS/MS High (pg - ng)Low (Fragmentation only)PoorDestructive
1D NMR Moderate (µg - mg)Low (Through-space/J-coupling)ModerateNon-destructive
2D NMR Suite Moderate (µg - mg)High (Exact through-bond)DefinitiveNon-destructive
The 2D NMR Suite: A Self-Validating System

To establish a self-validating system, we rely on three foundational 2D NMR experiments. Each experiment cross-verifies the others, eliminating false positives:

  • COSY (Correlation Spectroscopy) : Detects 3-bond proton-proton spin couplings[8]. In our molecule, it confirms the ortho relationship between H-5 and H-6.

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons to their directly attached carbons (1-bond)[5][8]. This separates the overlapping aromatic carbon signals and definitively assigns the aliphatic CH-OH group.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Detects long-range (2- to 3-bond) proton-carbon couplings[7][8]. HMBC is the linchpin of this analysis; it bridges the isolated spin systems by linking the aromatic protons to the quaternary carbons (C-OH,

    
    ) and the side chain[7].
    

HMBCNetwork H2 H-2 C4 C-4 H2->C4 3J C6 C-6 H2->C6 3J H5 H-5 C1 C-1 H5->C1 3J C3 C-3 H5->C3 3J H6 H-6 C2 C-2 H6->C2 3J H6->C4 3J H7 H-7 H7->C1 2J C8 C-8 H7->C8 2J

Key HMBC (Heteronuclear Multiple Bond Correlation) 2J and 3J through-bond connectivity.

Experimental Protocol: Step-by-Step Methodology

To ensure reproducibility and high-quality spectra, the following protocol is optimized for a 600 MHz NMR spectrometer equipped with a cryoprobe[1][7]. The causality behind these specific parameter choices is critical for complex small molecules.

Step 1: Sample Preparation

  • Solvent Selection : Dissolve 15-20 mg of the analyte in 0.6 mL of DMSO-

    
    . DMSO-
    
    
    
    is chosen over
    
    
    because the highly polar hydroxyl and carboxylic acid groups require a strongly hydrogen-bonding solvent to prevent aggregation, which would otherwise lead to line broadening and loss of resolution.
  • Reference : Use tetramethylsilane (TMS) as an internal standard (0.0 ppm).

Step 2: Acquisition Parameters

  • DQF-COSY : Acquire with 256 increments in the indirect dimension (

    
    ) and 2048 data points in 
    
    
    
    . Double-quantum filtering (DQF) suppresses the uncoupled singlet from the aliphatic CH, dramatically simplifying the spectrum and highlighting only the coupled aromatic protons.
  • Multiplicity-Edited HSQC : Acquire with 128

    
     increments[1]. Multiplicity editing phases CH/
    
    
    
    groups positively and
    
    
    groups negatively. Since our molecule lacks
    
    
    groups, this provides immediate confirmation that no unexpected aliphatic chains are present.
  • Gradient-Selected HMBC : Acquire with 256

    
     increments. Set the long-range coupling delay to 65 ms (optimized for a typical 
    
    
    
    /
    
    
    of 8 Hz). Gradient selection is strictly required here to suppress 1-bond artifacts that could be dangerously misinterpreted as long-range correlations.

Step 3: Data Processing

  • Apply zero-filling to 1024 x 2048 points for all 2D datasets to improve digital resolution.

  • Apply a squared sine-bell apodization function in both dimensions for COSY and HMBC to enhance resolution, and a Gaussian window for HSQC to maximize the signal-to-noise ratio.

Structural Validation: 2D NMR Data Interpretation

The mechanistic proof of our structure lies in the HMBC correlations. If the nitro group is truly at C-3 and the hydroxyl is at C-4, the HMBC spectrum must strictly follow the predicted 3-bond connectivity rules outlined below.

Table 2: 2D NMR Correlation Data for 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid
PositionGroup

Shift (ppm)

Shift (ppm)
COSY (

)
HMBC (

,

)
1C-Ar-~132.0--
2CH-Ar~8.00 (d, J=2 Hz)~124.0-C-4, C-6, C-7
3

-~136.0--
4C-OH-~153.0--
5CH-Ar~7.10 (d, J=8.5 Hz)~120.0H-6C-1, C-3
6CH-Ar~7.60 (dd, J=8.5, 2 Hz)~134.0H-5C-2, C-4, C-7
7CH-OH~5.10 (s)~72.0-C-1, C-2, C-6, C-8
8COOH-~174.0--

The Mechanistic Proof:

  • Anchoring the Side Chain : The aliphatic proton H-7 (~5.10 ppm) shows a 2-bond HMBC correlation to the carboxyl carbon C-8 (~174.0 ppm) and a 3-bond correlation to the aromatic carbons C-2 and C-6. This definitively proves the mandelic acid side chain is attached at C-1.

  • Placing the Nitro Group : H-5 shows a 3-bond HMBC correlation to C-3 (~136.0 ppm, highly deshielded by the electron-withdrawing nitro group) and C-1. Meanwhile, H-2 shows a 3-bond correlation to C-4 (C-OH, ~153.0 ppm) and C-6. If the nitro group were at C-5 instead, the symmetry and coupling network would fundamentally shift, breaking this specific HMBC pattern. This internal cross-checking eliminates false positives.

Conclusion

While LC-MS/MS remains indispensable for rapid, high-sensitivity screening[4], it cannot stand alone when absolute regiochemical certainty is required. By employing a rigorous 2D NMR suite, researchers create a self-validating matrix of through-bond connections[6][7]. For highly substituted aromatics like 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid, the combination of HMBC and HSQC provides the definitive, unambiguous proof required for regulatory submissions and downstream drug development[5][8].

References
  • Drug Discovery and Development - Oxford Instruments. oxinst.com. 5

  • Validating the Structure of 2,3-Dimethyl-4-phenylfuran: A 2D NMR Comparison Guide - Benchchem. benchchem.com.6

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025 - ResolveMass. resolvemass.ca. 8

  • The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research: Applications, Advancements, and Future Directions - Preprints.org. preprints.org. 7

  • Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry - Books. rsc.org. 1

  • Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies - PubMed. nih.gov. 2

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC. nih.gov. 4

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... uba.ar. 3

Sources

Validation

Quantitative analysis of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid by LC-MS/MS

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic Acid: An LC-MS/MS-Centric Comparison In the landscape of drug development and metabolic research, the pre...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic Acid: An LC-MS/MS-Centric Comparison

In the landscape of drug development and metabolic research, the precise quantification of small polar molecules is paramount. This guide provides an in-depth technical comparison of analytical methodologies for 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid (NHPA), a representative polar, acidic analyte. As a senior application scientist, my objective is to not only present a robust LC-MS/MS protocol but also to rationalize the experimental choices and objectively compare its performance against viable alternatives, thereby empowering researchers to select the most appropriate analytical strategy for their needs.

The Analytical Challenge of NHPA

NHPA is a hydrophilic molecule containing both a carboxylic acid and a phenolic hydroxyl group, alongside a nitro group. This chemical architecture presents a significant challenge for conventional reversed-phase liquid chromatography (RPLC), where poor retention and potential for peak tailing can compromise sensitivity and accuracy. Furthermore, in biological matrices such as plasma or urine, the presence of endogenous polar compounds can lead to significant matrix effects in mass spectrometry, further complicating reliable quantification.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantitative analysis of NHPA in complex biological matrices, LC-MS/MS is the undisputed gold standard, offering unparalleled sensitivity and selectivity.[1][2] The high selectivity is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion, effectively filtering out background noise.[1]

A Self-Validating LC-MS/MS Protocol for NHPA Quantification

The following protocol is designed to be inherently robust and self-validating, adhering to the principles outlined in regulatory guidelines from the FDA and EMA for bioanalytical method validation.[3][4]

Experimental Workflow:

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis s1 Plasma Sample Spiked with Internal Standard s2 Protein Precipitation (e.g., with acetonitrile) s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Evaporation s3->s4 s5 Reconstitution in Mobile Phase s4->s5 lc1 Injection onto HILIC Column s5->lc1 lc2 Gradient Elution lc1->lc2 ms1 Electrospray Ionization (ESI) - Negative Mode lc2->ms1 ms2 MRM Transition 1 (Quantifier) ms1->ms2 ms3 MRM Transition 2 (Qualifier) ms1->ms3 d1 Peak Integration ms3->d1 d2 Calibration Curve Construction d1->d2 d3 Concentration Calculation d2->d3

Caption: Workflow for the quantitative analysis of NHPA by LC-MS/MS.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma, add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled NHPA). The use of a stable isotope-labeled IS is the gold standard for correcting for matrix effects and variability in extraction and ionization.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Liquid Chromatography:

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) is recommended. HILIC provides enhanced retention for polar compounds like NHPA, which are poorly retained on traditional C18 columns.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 9.0 with ammonium hydroxide).

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient starting with a high percentage of organic solvent (e.g., 95% B) and decreasing to a lower percentage (e.g., 40% B) will effectively retain and elute NHPA.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode is the logical choice due to the presence of the acidic carboxylic acid and phenolic hydroxyl groups, which readily deprotonate to form [M-H]⁻ ions.

    • MRM Transitions:

      • NHPA (Quantifier): m/z 212.0 -> 168.0 (corresponding to the loss of CO₂)

      • NHPA (Qualifier): m/z 212.0 -> 124.0 (corresponding to a further fragmentation)

      • The use of a quantifier and a qualifier ion ratio provides an additional layer of confirmation for the identity of the analyte, enhancing the trustworthiness of the results.

    • Instrument Parameters: Optimize cone voltage and collision energy for maximum signal intensity of the MRM transitions.

Method Validation:

The described method must be fully validated according to regulatory guidelines, assessing the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of NHPA and the IS in blank matrix.

  • Linearity: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response (r² > 0.99).

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% RSD) should be within ±15% (±20% at the Lower Limit of Quantification).

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solution.

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of NHPA in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).

Alternative Analytical Methodologies: A Comparative Overview

While LC-MS/MS is the preferred method, other techniques may be considered depending on the specific research question, available instrumentation, and required sensitivity.

cluster_decision Method Selection for NHPA Quantification d1 High Sensitivity & Selectivity Required? (e.g., PK studies in plasma) d2 LC-MS/MS d1->d2 Yes d3 Moderate Sensitivity Sufficient? (e.g., in vitro metabolism) d1->d3 No d4 HPLC-UV d3->d4 Yes d5 High-Throughput Screening Needed? d3->d5 No d6 ELISA d5->d6 Yes d7 Complex Mixture of Polar Isomers? d5->d7 No d8 CE-MS d7->d8 Yes

Caption: Decision tree for selecting an analytical method for NHPA.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique.[4][5] For a chromophore-containing molecule like NHPA, UV detection is a viable option.

  • Principle: Separation is achieved via liquid chromatography, and quantification is based on the absorbance of UV light by the analyte at a specific wavelength.

  • Advantages: Lower instrumentation cost and complexity compared to LC-MS/MS.[1]

  • Limitations:

    • Lower Sensitivity: The limits of detection are typically in the low ng/mL to µg/mL range, which may not be sufficient for pharmacokinetic studies where plasma concentrations can be very low.[6]

    • Lower Selectivity: Co-eluting matrix components or metabolites with similar chromophores can interfere with quantification, leading to inaccurate results.[1] This is a significant drawback in complex biological matrices.

    • Method Development: Achieving baseline separation from all potential interferences can be challenging and time-consuming.[5]

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS is a powerful technique for the separation of highly polar and charged molecules.[7]

  • Principle: Separation is based on the differential migration of analytes in an electric field.

  • Advantages: Excellent separation efficiency for polar and charged species, minimal sample consumption.[8] It can be particularly useful for resolving isomers.

  • Limitations:

    • Lower Throughput: Injection cycle times can be longer than with modern UPLC systems.

    • Robustness: The interface between CE and MS can be less robust than standard LC-MS interfaces.

    • Sensitivity: While sensitive, it may not always match the levels achieved with optimized LC-MS/MS methods for all analytes.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that could be developed for NHPA.[9]

  • Principle: Based on the specific binding of an antibody to the target analyte (NHPA, acting as a hapten).

  • Advantages: High throughput, potential for high sensitivity, and no need for extensive sample clean-up or chromatography.[10]

  • Limitations:

    • Development Time and Cost: The generation of specific antibodies to a small molecule like NHPA is a time-consuming and expensive process.

    • Cross-reactivity: Antibodies may cross-react with structurally similar metabolites, leading to an overestimation of the parent drug concentration.

    • Indirect Measurement: It provides information on immunoreactivity rather than a direct, structurally confirmed measurement of the analyte.

Performance Comparison

The following table provides a semi-quantitative comparison of the expected performance of these techniques for the analysis of NHPA in a biological matrix like plasma.

Performance ParameterLC-MS/MSHPLC-UVCE-MSELISA
Selectivity ExcellentFair to GoodVery GoodGood to Fair
Sensitivity (LLOQ) pg/mL rangeng/mL to µg/mL rangepg/mL to ng/mL rangepg/mL to ng/mL range
Linear Dynamic Range 4-5 orders of magnitude2-3 orders of magnitude3-4 orders of magnitude2-3 orders of magnitude
Throughput HighModerateModerate to LowVery High
Matrix Effect High (requires correction)ModerateModerateLow
Development Cost/Time ModerateLowHighVery High
Instrumentation Cost HighLowHighLow (reader)

Conclusion

The quantitative analysis of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid in biological matrices is most effectively and reliably achieved using a well-validated LC-MS/MS method. Its superior sensitivity and selectivity are essential for demanding applications such as pharmacokinetics. The choice of a HILIC column and negative ion mode ESI-MS are critical experimental decisions driven by the polar and acidic nature of NHPA.

While alternative methods like HPLC-UV, CE-MS, and ELISA have their specific merits, they also present significant limitations in terms of sensitivity, selectivity, or development effort that make them less suitable for routine, high-stakes bioanalysis of this compound. The framework and methodologies presented in this guide provide a comprehensive and scientifically sound approach for researchers to confidently quantify NHPA and similar challenging polar analytes.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • van Mever, M., Willacey, C. C. W., Zhang, W., et al. (2022). Profiling acidic metabolites by capillary electrophoresis‐mass spectrometry in low numbers of mammalian cells using a novel chemical derivatization approach. Analytical Science Advances. [Link]

  • Kovács, B., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837–847. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Farmacia Journal. COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Tufi, S., et al. (2023). Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs. Scientific Reports, 13(1), 16568. [Link]

  • Raval, P. B., et al. (2016). Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. Journal of Pharmaceutical and Biological Sciences, 4(1), 1-8. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Taylor, R. L., et al. (2002). Urinary-free cortisol measurement by liquid chromatography-tandem mass spectrometry. Clinical Chemistry, 48(9), 1511-1519. [Link]

  • Journal of Applied Pharmaceutical Science. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. [Link]

  • LCGC International. (2025). Analysis of Small Organic Acids by Capillary Electrophoresis. [Link]

  • Duncan, K. D., & Lanekoff, I. (2021). State-of-the-art Capillary Electrophoresis Mass Spectrometry Methods for Analyzing the Polar Metabolome. In Advanced Mass Spectrometry-based Analytical Separation Techniques for Probing the Polar Metabolome (pp. 125-164). Royal Society of Chemistry. [Link]

  • Singh, S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Scientific Reports, 14(1), 1-15. [Link]

  • Sharma, K. C., et al. (2020). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 11(08), 305. [Link]

  • Precedence Research. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. Precedence Research. [Link]

  • Aydin, S. (2015). A short history of ELISA. Journal of clinical laboratory analysis, 29(3), 195-195. [Link]

  • British Society for Immunology. (n.d.). Enzyme-linked immunosorbent assay (ELISA). [Link]

  • News-Medical.Net. (2019). Enzyme-linked Immunosorbent Assay (ELISA): Methodology. [Link]

  • Catherin, J. (2023). Enzyme-Linked Immunosorbent Assay (ELISA) Types and its Uses. Biomolecules, 12(1), 301. [Link]

  • Kulyk, V., et al. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food technology and biotechnology, 58(1), 103. [Link]

  • Raza, A., et al. (2014). Optimization and validation of high performance liquid chromatography-ultra violet method for quantitation of metoprolol in rabbit plasma and its application in pharmacokinetics. Tropical Journal of Pharmaceutical Research, 13(10), 1699-1704. [Link]

  • Agbaba, D., & Zivanov-Stakic, D. (2004). High performance liquid chromatography in pharmaceutical analyses. Journal of the Serbian Chemical Society, 69(11), 939-952. [Link]

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Safety & Regulatory Compliance

Safety

2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of 2-Hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic Acid Introduction: The Chemical Profile and Causal Hazards As a Senior Application Scientist, I frequently observe laboratories...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 2-Hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic Acid

Introduction: The Chemical Profile and Causal Hazards

As a Senior Application Scientist, I frequently observe laboratories mishandling complex organic molecules by defaulting to generic waste protocols. 2-Hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid (often referred to as 4-hydroxy-3-nitromandelic acid) presents a multifactorial disposal challenge. Treating this compound merely as a standard organic acid ignores the latent reactivity of its functional groups.

To ensure laboratory safety and environmental compliance, we must analyze its structure to understand the causality behind its disposal requirements:

  • Nitroaromatic Ring: While stable under standard ambient conditions, nitroaromatics possess high exothermic decomposition energies. If subjected to rapid heating, shock, or concentrated caustic alkalis, they present a severe risk of violent decomposition[1].

  • Phenolic Hydroxyl Group: Nitrated phenols are highly toxic to aquatic organisms and can cause long-term adverse environmental effects[1]. Furthermore, they can form metal salts that are highly sensitive to detonation by mild shock[1].

  • Carboxylic Acid (Mandelic Acid Moiety): Imparts acidity to aqueous solutions, necessitating pH management, but complicating the neutralization process due to the nitroaromatic ring's sensitivity to strong bases.

This guide provides a self-validating, step-by-step operational protocol for the safe disposal of this compound, ensuring compliance with Resource Conservation and Recovery Act (RCRA) guidelines and institutional Environmental Health and Safety (EHS) standards.

Quantitative Hazard Data

To establish a baseline for our disposal logistics, the following table summarizes the critical physicochemical and hazard data associated with this class of nitrophenolic acids[2].

ParameterValue / ClassificationOperational Implication
GHS Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)Mandates localized exhaust ventilation (fume hood) and nitrile PPE during all handling and disposal steps[2].
Physical State Solid (Crystalline Powder)Dust generation must be avoided. Do not sweep dry spills; use inert absorbents[3].
Chemical Incompatibilities Strong oxidizers, heavy metals, caustic alkalisMust be strictly segregated from heavy metal waste streams to prevent the formation of shock-sensitive metal salts[1].
RCRA Waste Profiling Characteristic Hazardous WasteCannot be drain-disposed. Must be collected by EHS for high-temperature incineration[4].

Disposal Workflow

The following decision tree illustrates the logical segregation of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid waste based on its physical state and solvent matrix.

G Start Waste Generation: 2-hydroxy-2-(4-hydroxy- 3-nitrophenyl)acetic acid State Determine Physical State Start->State Solid Solid Powder/Crystals State->Solid Liquid Liquid Solution State->Liquid SolidCollect Collect in Original Container or HDPE Nalgene Solid->SolidCollect LiquidType Determine Solvent Type Liquid->LiquidType EHS Label as Hazardous Waste Contact EHS for Pickup SolidCollect->EHS Aqueous Aqueous Solution LiquidType->Aqueous Organic Organic Solvent LiquidType->Organic pHCheck Check pH (Avoid strong caustic alkalis) Aqueous->pHCheck OrganicWaste Organic Waste Stream (Segregate from Oxidizers) Organic->OrganicWaste AqueousWaste Aqueous Waste Stream (Non-Halogenated) pHCheck->AqueousWaste AqueousWaste->EHS OrganicWaste->EHS

Workflow for the segregation and disposal of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid.

Step-by-Step Disposal Methodologies

Phase 1: Preparation and Container Selection

Causality Check: Nitrated phenols can react with heavy metals to form highly unstable, shock-sensitive salts[1]. Therefore, metal containers or metal funnel screens must never be used during the disposal process.

  • Don Appropriate PPE: Equip standard laboratory PPE, including nitrile gloves, safety goggles, and a lab coat. All operations must be conducted inside a certified chemical fume hood to prevent inhalation of irritant dust or vapors[2].

  • Select Containers: Use chemically resistant, non-metallic containers. High-Density Polyethylene (HDPE) or Low-Density Polyethylene (LDPE) Nalgene containers are optimal for both solid and liquid waste[5].

  • Labeling: Pre-label the container with a standard "Hazardous Waste" tag, explicitly writing out the full chemical name. Do not use abbreviations or acronyms.

Phase 2: Solid Waste Protocol
  • Collection: Carefully transfer any unused solid powder or contaminated consumables (e.g., weigh boats, filter paper, pipette tips) into the designated HDPE waste container.

  • Avoid Combustibles: Do not mix the solid waste with highly combustible materials (like bulk paper towels) or strong oxidizers. Nitroaromatic compounds can act as an energetic fuel source under specific conditions[3].

  • Sealing: Seal the container tightly. If using a secondary containment bag for contaminated labware, ensure it is a 7-mil polyethylene bag sealed securely with a closure tie or large binder clip[5].

Phase 3: Liquid Waste Protocol

Causality Check: When nitroaromatics are heated with caustic alkalis, even in the presence of water or organic solvents, there is a severe risk of violent decomposition[1].

  • Aqueous Solutions:

    • Do NOT Neutralize with Strong Bases: If the aqueous waste is highly acidic, do not attempt to neutralize it using concentrated caustic alkalis (e.g., 10M NaOH). The localized exothermic heat of neutralization combined with the caustic environment can trigger a violent reaction[1].

    • Collection: Collect the acidic aqueous solution "as-is" in an HDPE container designated for acidic aqueous hazardous waste.

  • Organic Solutions:

    • Segregation: Collect organic solutions in a dedicated "Non-Halogenated Organic Waste" container. If the solvent matrix itself is halogenated (e.g., dichloromethane), use a "Halogenated Organic Waste" container, but ensure no incompatible oxidizers are present[4].

    • Transfer: Use a wide-mouth plastic funnel to slowly pour the liquid waste into the container, observing for any unintended reactions or gas evolution[5].

Phase 4: Spill Response and Decontamination
  • Solid Spills: Do not dry sweep. Gently cover the powder with a dry, inert absorbent material such as sand or vermiculite to prevent dust aerosolization[3]. Scoop the mixture using a plastic (non-sparking, non-metallic) dustpan and place it into a hazardous waste bag.

  • Liquid Spills: Absorb with inert spill pads. Do not use powdered hypochlorite (bleach) or other strong oxidizers to decontaminate the area, as this can cause autoignition or violent decomposition[6]. Clean the residual area with a damp cloth and mild detergent.

Phase 5: EHS Coordination

Once the waste collection container becomes full, or reaches the regulatory accumulation limit for your specific generation point (often within three days of the fill date), notify your EHS department immediately for pickup[7]. The standard and safest final disposal method for this compound is high-temperature hazardous waste incineration managed by a licensed broker, which ensures the complete destruction of the nitroaromatic ring without releasing toxic byproducts[4].

References

  • Sigma-Aldrich. "4-Hydroxy-3-nitrophenylacetic acid 99 10463-20-4 - Sigma-Aldrich."[2] 2

  • University of Kansas Environment, Health and Safety. "Section 2.0 Safe Disposal of Hazardous Chemical Waste."[7] 7

  • BenchChem. "Proper Disposal of 2-Nitroanthraquinone: A Guide for Laboratory Professionals."[3]3

  • BenchChem. "Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals."[4] 4

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  • Santa Cruz Biotechnology. "Dinoseb Safety Data Sheet."[1] 1

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Handling

A Comprehensive Guide to the Safe Handling of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid. As a Seni...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid. As a Senior Application Scientist, this document is designed to synthesize technical data with practical, field-proven insights to ensure your safety and the integrity of your research. The protocols outlined herein are based on established safety standards and a thorough understanding of the potential hazards associated with nitrophenyl compounds.

Hazard Assessment and Risk Mitigation

The primary routes of exposure are inhalation, skin contact, and eye contact.[4] The nitro functional group and the phenolic hydroxyl group are key structural features that warrant careful handling to minimize health risks. Chronic exposure to some nitrophenols has been associated with various health effects, reinforcing the need for stringent safety measures.[5]

Key to mitigating risk is a multi-layered approach:

  • Engineering Controls: Whenever possible, handle the compound in a certified chemical fume hood to minimize inhalation of dust or aerosols.[6][7][8]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this compound.[9][10] Ensure all personnel are trained on these procedures and are aware of the potential hazards.[11]

  • Personal Protective Equipment (PPE): PPE is the final line of defense and must be used consistently and correctly.[12][13]

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are critical for preventing exposure.[12][14] The following table summarizes the recommended PPE for handling 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact.[6][14][15] Disposable nitrile gloves provide adequate protection for incidental contact, but they should be changed immediately if contamination occurs.[14]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and dust.[13][14] If there is a significant splash hazard, a face shield should be worn in addition to goggles.[14]
Body Protection A fully buttoned laboratory coat.To protect skin and clothing from spills and contamination.[13][14]
Respiratory Protection Not generally required if handled in a fume hood.If work cannot be performed in a fume hood and there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary based on a formal risk assessment.[12][13]

Step-by-Step Handling and Operational Workflow

Adherence to a systematic workflow minimizes the potential for accidents and exposure.

Preparation and Weighing
  • Designated Area: Conduct all handling of solid 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.[16]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.

  • Weighing: Carefully weigh the required amount of the compound. Use a draft shield to prevent air currents from dispersing the powder.

  • Container Labeling: Immediately and clearly label the container with the full chemical name and any relevant hazard warnings.[11][15]

Solution Preparation
  • Solvent Addition: In the fume hood, slowly add the solvent to the solid compound to avoid splashing.

  • Mixing: Use appropriate methods for mixing (e.g., magnetic stirrer, vortex mixer) within the fume hood. Ensure the container is securely capped during vigorous mixing.

Post-Handling
  • Decontamination: Thoroughly clean all surfaces, glassware, and equipment that came into contact with the chemical.

  • Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[11]

The following diagram illustrates the logical flow of the handling process.

Handling_Workflow Start Start: Don PPE Prep Preparation & Weighing (in Fume Hood) Start->Prep Proceed Solution Solution Preparation (in Fume Hood) Prep->Solution Transfer Solid PostHandling Post-Handling Procedures Solution->PostHandling Complete Task End End: Doff PPE & Wash Hands PostHandling->End Decontaminate

Caption: Workflow for the safe handling of 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid.

Spill Management and Emergency Procedures

In the event of a spill, prompt and appropriate action is necessary to contain the material and prevent exposure.[15]

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate the immediate vicinity of the spill. Ensure the area is well-ventilated, preferably by ensuring the fume hood is operational.[15]

  • Containment: For a solid spill, carefully cover it with an inert absorbent material like sand or vermiculite.[15] Avoid using combustible materials such as paper towels for containment.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[15]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[15]

Disposal Plan

All waste containing 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[6][17]

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible hazardous waste container.[15]

  • Labeling: The container label should include the full chemical name, "2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid," and appropriate hazard warnings.[15]

  • Disposal Arrangement: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for proper disposal.[15] Do not dispose of this compound down the drain or in regular trash.[6]

The following diagram outlines the decision-making process for waste disposal.

Disposal_Plan Start Waste Generated Segregate Segregate as Hazardous Waste Start->Segregate Containerize Place in Labeled, Sealed Container Segregate->Containerize ContactEHS Contact EHS for Pickup Containerize->ContactEHS End Proper Disposal ContactEHS->End

Caption: Disposal workflow for 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetic acid waste.

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that your valuable research can proceed without compromising safety or regulatory compliance.

References

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  • PART I: MANAGEMENT OF HAZARDOUS CHEMICAL WASTES AT UT MEMPHIS. (n.d.). University of Tennessee Health Science Center. [Link]

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